molecular formula C10H7NO3 B1311025 3-(1,3-oxazol-5-yl)benzoic Acid CAS No. 252928-82-8

3-(1,3-oxazol-5-yl)benzoic Acid

Cat. No.: B1311025
CAS No.: 252928-82-8
M. Wt: 189.17 g/mol
InChI Key: GDGXRJDVOKNSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-oxazol-5-yl)benzoic Acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXRJDVOKNSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427810
Record name 3-(1,3-oxazol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252928-82-8
Record name 3-(5-Oxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252928-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-oxazol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Oxazol-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,3-oxazol-5-yl)benzoic acid (CAS 252928-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth experimental data and biological studies specifically for 3-(1,3-oxazol-5-yl)benzoic acid (CAS 252928-82-8) are limited. This guide provides a comprehensive summary of available physicochemical properties and contextual information based on the broader class of oxazole-containing benzoic acids. The experimental protocols and diagrams are illustrative and based on general methodologies for this class of compounds.

Introduction

This compound is a heterocyclic compound that incorporates both a benzoic acid and an oxazole ring system. The oxazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active compounds. Similarly, the benzoic acid group provides a handle for further chemical modification and can influence the pharmacokinetic properties of a molecule. This combination of functional groups makes this compound a compound of interest for researchers in drug discovery and materials science. This document serves as a technical guide, summarizing the core properties and potential areas of interest for this molecule.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
CAS Number 252928-82-8[1][2]
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
Appearance Solid-
Melting Point 259-261 °C[2]
Boiling Point (Predicted) 414.5 ± 28.0 °C at 760 mmHg[2]
Density (Predicted) 1.320 ± 0.06 g/cm³[2]
pKa (Predicted) 3.91 ± 0.10[2]
Computational Chemistry Data
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 63.33 Ų[1]
LogP (Predicted) 2.0398[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Synthesis and Characterization

Illustrative Synthetic Workflow

The synthesis of a 5-aryloxazole, such as the target compound, can often be achieved through the condensation and cyclization of an α-haloketone with an amide or through a multi-step process starting from a suitable benzoic acid derivative. A generalized workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 3-formylbenzoic acid derivative) step1 Reaction Step 1 (e.g., Formation of α-haloketone) start->step1 step2 Reaction Step 2 (e.g., Condensation with an amide source) step1->step2 step3 Cyclization (e.g., Hantzsch-type synthesis) step2->step3 crude Crude Product step3->crude purification_step1 Work-up (e.g., Extraction, Washing) crude->purification_step1 purification_step2 Purification (e.g., Recrystallization or Column Chromatography) purification_step1->purification_step2 pure_product Pure this compound purification_step2->pure_product

A generalized workflow for the synthesis and purification of an oxazole derivative.
Characterization Workflow

The structural confirmation and purity assessment of the synthesized compound would involve a combination of spectroscopic and chromatographic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis pure_product Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry (e.g., ESI-MS) pure_product->ms ir FT-IR Spectroscopy pure_product->ir hplc HPLC/UPLC pure_product->hplc final_characterization Structure and Purity Confirmed nmr->final_characterization ms->final_characterization ir->final_characterization hplc->final_characterization

A typical workflow for the analytical characterization of a synthesized organic compound.

Biological and Pharmacological Context

Specific biological activity data for this compound is not available in the public domain. However, the oxazole and benzoic acid moieties are prevalent in many biologically active molecules. This section provides a general overview of the potential relevance of this compound in a drug discovery context.

The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including:

  • Antimicrobial agents: Oxazole derivatives have been shown to possess antibacterial and antifungal properties.

  • Anticancer agents: Some oxazole-containing compounds exhibit cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory agents: The oxazole nucleus is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

The nitrogen and oxygen atoms in the oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

The Role of the Benzoic Acid Moiety

The benzoic acid group in the target molecule can influence its properties in several ways:

  • Pharmacokinetics: The carboxylic acid group can affect the solubility, absorption, and metabolism of the compound.

  • Target Interaction: The acidic proton and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

  • Prodrug Strategy: The carboxylic acid can be esterified to create a prodrug, which may improve bioavailability.

Hypothetical Biological Screening Cascade

For a novel compound like this compound, a typical initial biological screening process would follow a hierarchical approach to identify potential therapeutic applications.

G cluster_screening Biological Screening cluster_optimization Lead Optimization compound This compound primary_screening Primary Screening (e.g., High-throughput screening against a panel of targets) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Dose-response, selectivity) hit_identification->secondary_assays lead_generation Lead Generation secondary_assays->lead_generation sar_studies Structure-Activity Relationship (SAR) Studies lead_generation->sar_studies adme_profiling ADME/Tox Profiling sar_studies->adme_profiling in_vivo_testing In Vivo Efficacy Studies adme_profiling->in_vivo_testing preclinical_candidate Preclinical Candidate in_vivo_testing->preclinical_candidate

A hypothetical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential for applications in medicinal chemistry and materials science, owing to its constituent oxazole and benzoic acid moieties. While detailed experimental and biological data are currently scarce in the public domain, the foundational physicochemical properties have been established. Further research is warranted to elucidate the synthetic methodologies, full spectroscopic characterization, and potential biological activities of this compound. The information and workflows presented in this guide provide a framework for such future investigations.

References

Physicochemical Characterization of 3-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(1,3-oxazol-5-yl)benzoic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its fundamental characteristics, outlines experimental protocols for their determination, and presents a framework for its synthesis and analysis.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that much of the publicly available quantitative data is predicted through computational models. Experimental verification is crucial for application in a research and development setting.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃--INVALID-LINK--[1]
Molecular Weight 189.17 g/mol --INVALID-LINK--[1]
CAS Number 252928-82-8--INVALID-LINK--[1], --INVALID-LINK--[2]
Melting Point 259-261 °CPredicted
Boiling Point 414.5 ± 28.0 °CPredicted
pKa 3.91 ± 0.10Predicted
LogP 2.0398Predicted[1]
Solubility See Experimental Protocols

Synthesis and Spectroscopic Characterization

General Synthetic Approach:

G Reactant1 Amino-hydroxy aromatic precursor Intermediate Intermediate Reactant1->Intermediate Condensation Reactant2 Isophthalic acid derivative Reactant2->Intermediate Reagent Dehydrating Agent (e.g., PPA) Reagent->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: General synthetic workflow for oxazole-containing benzoic acids.

Spectroscopic Data:

Currently, experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not publicly available. The characterization of this compound would require obtaining these spectra upon synthesis.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Protocol:

  • Preparation: Add an excess of this compound to a known volume of the desired solvent (e.g., purified water, phosphate buffer at various pH values) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]

  • Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

G Start Add excess solid to solvent Equilibrate Agitate at constant temperature (24-72h) Start->Equilibrate Separate Centrifuge or filter Equilibrate->Separate Quantify Analyze supernatant/filtrate (UV-Vis/HPLC) Separate->Quantify Result Determine Solubility Quantify->Result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of acidic and basic compounds.[6]

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system like acetonitrile-water) and titrated with a standard solution of a strong base (e.g., KOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 10-30% acetonitrile in water) with a known ionic strength.[6]

  • Titration: Titrate the solution with a standardized solution of potassium hydroxide while continuously monitoring the pH using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More sophisticated methods involve computational analysis of the entire titration curve.

LogP Determination (HPLC Method)

The partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Protocol:

  • System Setup: Use a C18 or similar reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Inject a solution of this compound and record its retention time under the same chromatographic conditions.

  • Calculation: Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known LogP values of the standards. The LogP of the target compound can then be calculated from its retention time and the calibration curve.

Thermal Stability

While specific experimental data for the thermal stability of this compound is not available, studies on related benzoic acid derivatives suggest that it is likely to be a thermally stable compound in the solid state.[10] Thermogravimetric analysis (TGA) would be the appropriate technique to experimentally determine its decomposition temperature and thermal behavior.

Experimental Approach (TGA):

  • A small, accurately weighed sample of the compound is placed in a TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting thermogram provides information on the onset of decomposition and the thermal stability range.

Logical Relationship of Physicochemical Properties

The physicochemical properties of this compound are interconnected and influence its behavior in various systems, which is particularly relevant in drug development.

G Structure Molecular Structure (Oxazole, Benzoic Acid) pKa pKa (Acidity) Structure->pKa LogP LogP (Lipophilicity) Structure->LogP Solubility Aqueous Solubility pKa->Solubility pH-dependent Absorption Biological Absorption Solubility->Absorption Formulation Pharmaceutical Formulation Solubility->Formulation LogP->Solubility inversely related in water LogP->Absorption Lipinski's Rule of 5

Caption: Interrelationship of key physicochemical properties in drug development.

References

3-(1,3-oxazol-5-yl)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of 3-(1,3-oxazol-5-yl)benzoic acid in organic solvents is provided below, tailored for researchers, scientists, and professionals in drug development. This guide synthesizes available data, outlines experimental methodologies, and presents logical workflows for solubility assessment.

Executive Summary

This compound is a heterocyclic compound with a molecular structure that suggests a degree of polarity, which influences its solubility in various organic solvents. This document provides a summary of its solubility characteristics, which are crucial for its use in synthesis, purification, and formulation processes. While specific quantitative data is not widely available in public literature, this guide outlines the standard methodologies for determining such values and provides a framework for systematic solubility studies.

Solubility Profile of this compound

The solubility of a compound is dependent on its physicochemical properties and the properties of the solvent, including polarity, hydrogen bonding capacity, and temperature. The structure of this compound, containing both a polar carboxylic acid group and a heterocyclic oxazole ring, suggests it will exhibit varied solubility across different classes of organic solvents.

Qualitative Solubility Observations

Based on its structure, the following qualitative solubility trends can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group.

  • Moderate Solubility: Likely in alcohols such as methanol and ethanol, where hydrogen bonding is also possible.

  • Low Solubility: Expected in non-polar solvents like hexane and toluene, due to the compound's overall polarity.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound is the isothermal shake-flask method. This technique establishes the equilibrium solubility of a solute in a solvent at a specific temperature.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature incubator/shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to expedite this process and ensure a clear supernatant.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in assessing the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result Calculation A Weigh excess This compound B Add to vial with known volume of solvent A->B Step 1.1 C Seal vials and place in isothermal shaker (e.g., 25°C) B->C Proceed to Equilibration D Agitate for 24-72 hours to reach equilibrium C->D Step 2.1 E Centrifuge to separate solid from supernatant D->E Proceed to Analysis F Withdraw and dilute a known volume of supernatant E->F Step 3.1 G Quantify concentration using validated HPLC method F->G Step 3.2 H Calculate solubility (mg/mL) from concentration and dilution factor G->H Final Calculation

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_properties Molecular Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility compound This compound prop1 Carboxylic Acid Group (Hydrogen Bond Donor/Acceptor) compound->prop1 prop2 Oxazole Ring (Polar Heterocycle) compound->prop2 prop3 Aromatic System compound->prop3 polar_aprotic Polar Aprotic (e.g., DMSO, DMF) prop1->polar_aprotic Strong Interaction polar_protic Polar Protic (e.g., Methanol, Ethanol) prop1->polar_protic Good Interaction prop2->polar_aprotic Favorable Dipole Interactions prop2->polar_protic Favorable Dipole Interactions non_polar Non-Polar (e.g., Hexane, Toluene) prop3->non_polar Weak Interaction high_sol High Solubility polar_aprotic->high_sol mod_sol Moderate Solubility polar_protic->mod_sol low_sol Low Solubility non_polar->low_sol

Caption: Logical Relationship Between Molecular Properties and Solubility.

A Technical Guide to the Spectroscopic Characterization of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-(1,3-oxazol-5-yl)benzoic acid. In the absence of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous structures. Detailed experimental protocols for acquiring this data are provided to facilitate the empirical validation and characterization of this molecule. The guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of this compound in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and spectroscopic data of analogous compounds, including benzoic acid and various oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.2br s1H-COOH
~8.50s1HOxazole H-2
~8.35t, J ≈ 1.7 Hz1HAr-H2
~8.10dt, J ≈ 7.8, 1.3 Hz1HAr-H6
~7.95s1HOxazole H-4
~7.85ddd, J ≈ 8.0, 2.2, 1.1 Hz1HAr-H4
~7.65t, J ≈ 7.8 Hz1HAr-H5

1.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at 100 MHz.

Chemical Shift (δ, ppm)Assignment
~167.0-COOH
~152.5Oxazole C-2
~150.0Oxazole C-5
~133.5Ar-C4
~131.0Ar-C1
~130.0Ar-C5
~129.5Ar-C6
~128.0Ar-C3
~125.0Ar-C2
~124.0Oxazole C-4
Infrared (IR) Spectroscopy

The IR spectrum is predicted for a solid sample (KBr pellet or ATR).

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3120MediumC-H stretch (Aromatic & Oxazole)
~1700StrongC=O stretch (Carboxylic acid)
~1610, 1580, 1480Medium-StrongC=C stretch (Aromatic ring)
~1550MediumC=N stretch (Oxazole ring)
~1300StrongC-O stretch, O-H bend (Carboxylic acid)
~1100MediumC-O-C stretch (Oxazole ring)
950 - 900Broad, MediumO-H out-of-plane bend
~760StrongC-H out-of-plane bend (1,3-disubstituted)
Mass Spectrometry (MS)

The mass spectrum is predicted using Electrospray Ionization (ESI). The exact mass of C₁₀H₇NO₃ is 189.0426 g/mol .

m/zIonModePredicted Relative AbundanceNotes
190.0499[M+H]⁺ESI+HighProtonated molecular ion
188.0353[M-H]⁻ESI-HighDeprotonated molecular ion
172.0393[M+H-H₂O]⁺ESI+MediumLoss of water from the protonated parent
144.0444[M-COOH]⁺ESI+MediumLoss of the carboxyl group
144.0298[M-H-CO₂]⁻ESI-HighDecarboxylation of the deprotonated parent
116.0491[C₈H₆N]⁺ESI+LowFragment from cleavage of carboxyl and oxazole
77.0386[C₆H₅]⁺ESI+LowPhenyl fragment (less likely)

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.

  • Transfer: Filter the resulting solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tuning and Shimming: Tune the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.[1]

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Tuning: Tune the probe for ¹³C.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal surface.

  • Pressure Application: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

LC-MS Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology (LC-ESI-MS):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of ~10 µg/mL.[3] Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Run in both positive (ESI+) and negative (ESI-) modes to gather comprehensive data.[4]

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350 °C

    • Gas Flows: Optimize cone and desolvation gas (N₂) flows for maximum signal intensity.

    • Data Acquisition: Acquire full scan data (e.g., m/z 50-500) to identify the molecular ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data by applying a range of collision energies (e.g., 10-40 eV).[4]

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Verification synthesis Synthesis & Purification qc Purity Check (e.g., HPLC, TLC) synthesis->qc nmr NMR Spectroscopy qc->nmr ir FT-IR Spectroscopy qc->ir ms Mass Spectrometry qc->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration final_structure Final Structure Confirmation data_integration->final_structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Structure_Elucidation_Logic cluster_data Experimental Data cluster_info Derived Information ms_data MS Data (Molecular Formula) mol_weight Molecular Weight (e.g., 189.17) ms_data->mol_weight ir_data IR Data (Functional Groups) func_groups Functional Groups (-COOH, C=N, Ar-H) ir_data->func_groups nmr_data NMR Data (Connectivity & Environment) h_c_framework ¹H-¹³C Framework (Spin Systems) nmr_data->h_c_framework final_structure Confirmed Structure This compound mol_weight->final_structure func_groups->final_structure h_c_framework->final_structure

Caption: Logical relationship showing the integration of different spectroscopic data types for final structure elucidation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 3-(1,3-oxazol-5-yl)benzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the physicochemical properties of its constituent moieties (benzoic acid and oxazole) and data from structurally related compounds. The experimental protocols detailed below are generalized methodologies and may require optimization for this specific molecule.

Introduction

This compound is a heterocyclic compound incorporating a benzoic acid moiety and an oxazole ring. The thermal stability and degradation profile of this compound are critical parameters for its handling, storage, formulation, and overall development as a potential therapeutic agent. This document outlines its predicted thermal behavior and provides standardized protocols for its experimental determination.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

PropertyValueSource
CAS Number 252928-82-8[1][2]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 259-261 °C[3]
Boiling Point (Predicted) 414.5 ± 28.0 °C[3]
pKa (Predicted) 3.91 ± 0.10[3]
Purity ≥97%[1][2]

Predicted Thermal Stability and Degradation Profile

Based on the known stability of benzoic acid and oxazole derivatives, a predicted stability profile for this compound under various stress conditions is outlined below. Benzoic acid itself is stable up to 300°C in subcritical water[4]. The oxazole ring is generally stable, but can be susceptible to hydrolysis under harsh conditions.

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 N HCl, heat) Likely stableThe oxazole and benzoic acid moieties are generally stable to acidic conditions.
Basic (e.g., 0.1 N NaOH, heat) Potential for hydrolysisThe amide-like linkage within the oxazole ring may be susceptible to base-catalyzed hydrolysis.
Oxidative (e.g., 3% H₂O₂, heat) Potential for oxidationThe aromatic rings could be susceptible to oxidative degradation.
Thermal (solid state) Likely stableThe high melting point suggests good thermal stability in the solid state.
Photolytic (e.g., ICH Q1B) Potential for photodegradationAromatic systems can absorb UV light, potentially leading to photochemical reactions.

Note: These are predicted profiles and must be confirmed through experimental studies.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to identify the number of decomposition steps.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point.

  • Data Analysis: The endothermic peak in the heat flow versus temperature plot corresponds to the melting of the sample.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Stress Conditions: Prepare solutions of this compound in appropriate solvents and expose them to the following conditions:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 80 °C).

    • Basic: 0.1 N NaOH at elevated temperature (e.g., 80 °C).

    • Oxidative: 3% H₂O₂ at room temperature or elevated temperature.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photolytic: Expose a solution to UV light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess the purity of the main peak. Identify the mass of degradation products using LC-MS.

Visualizations

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 5-10 mg of sample TGA_setup Place in TGA furnace under N2 TGA_sample->TGA_setup TGA_run Ramp temperature (e.g., 10 °C/min) TGA_setup->TGA_run TGA_data Record mass vs. temperature TGA_run->TGA_data DSC_sample Weigh 2-5 mg of sample in sealed pan DSC_setup Place in DSC cell with reference DSC_sample->DSC_setup DSC_run Ramp temperature (e.g., 10 °C/min) DSC_setup->DSC_run DSC_data Record heat flow vs. temperature DSC_run->DSC_data

Caption: Workflow for TGA and DSC analysis.

G cluster_stress Expose to Stress Conditions start Prepare solutions of this compound acid Acidic (HCl, heat) start->acid base Basic (NaOH, heat) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal (heat) start->thermal photo Photolytic (UV light) start->photo analysis Analyze samples by HPLC-PDA/MS at time points acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterize Characterize degradation products analysis->characterize pathway Elucidate degradation pathways characterize->pathway

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound is not extensively available, this guide provides a framework for understanding and determining its thermal stability and degradation profile based on the properties of related chemical structures. The provided experimental protocols offer a starting point for researchers to generate robust and reliable data, which is essential for the further development of this compound. The high melting point suggests good intrinsic thermal stability, though forced degradation studies are necessary to fully characterize its liabilities under various stress conditions.

References

Quantum Chemical Calculations for 3-(1,3-oxazol-5-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-(1,3-oxazol-5-yl)benzoic acid. This compound, featuring a benzoic acid moiety linked to an oxazole ring, is of interest in medicinal chemistry and materials science. A detailed understanding of its molecular properties at the quantum level is crucial for rational drug design and the development of novel materials. This document outlines the theoretical background, computational methodologies, and expected results from such a study, presenting data in a clear, comparative format. It is intended to serve as a practical guide for researchers undertaking similar computational investigations.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. For drug discovery and development, these methods provide a framework for understanding drug-receptor interactions, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guiding the synthesis of more potent and selective therapeutic agents.

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of oxazole and benzoic acid motifs in bioactive molecules. This guide details a systematic computational workflow for characterizing this molecule using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Computational Methodology

The computational investigation of this compound would typically involve geometry optimization, frequency calculations, and the prediction of various molecular properties. The following protocol outlines a standard approach.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

Electronic Properties

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP)

The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions, such as drug-receptor binding.

Predicted Molecular Properties

Based on calculations for structurally similar benzoic acid derivatives, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol [1]
TPSA (Topological Polar Surface Area)63.33 Ų[1]
LogP2.0398[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds2[1]
Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))
ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap4.5 to 5.5
Ionization Potential6.5 to 7.5
Electron Affinity1.5 to 2.5
Electronegativity4.0 to 5.0
Chemical Hardness2.25 to 2.75
Chemical Softness0.36 to 0.44

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

computational_workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Check for Imaginary Frequencies freq_calc->validation spectral_analysis Simulate IR & Raman Spectra freq_calc->spectral_analysis validation->geom_opt Yes electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) validation->electronic_prop No data_analysis Data Analysis and Interpretation electronic_prop->data_analysis spectral_analysis->data_analysis end Final Report data_analysis->end

Caption: Computational workflow for quantum chemical calculations.

fmo_relationship cluster_orbitals Frontier Molecular Orbitals cluster_properties Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) reactivity Chemical Reactivity & Electronic Transitions HOMO->reactivity Electron Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->reactivity Electron Acceptance

References

The Discovery and Natural Occurrence of Oxazole-Containing Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-containing compounds represent a significant class of heterocyclic natural products and synthetic molecules renowned for their diverse and potent biological activities. The fusion of an oxazole ring with a benzoic acid moiety, either as a fused benzoxazole or as a substituent, gives rise to structures with intriguing pharmacological potential. This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and biological activities of oxazole-containing benzoic acids and their derivatives. Particular emphasis is placed on naturally occurring benzoxazoles derived from benzoic acid precursors and synthetic analogues that have garnered scientific interest.

Naturally Occurring Oxazole-Containing Benzoic Acid Derivatives: The Benzoxazoles

Naturally occurring compounds that are direct derivatives of benzoic acid and contain an oxazole ring are predominantly found as benzoxazoles. In these molecules, the benzene ring of a benzoic acid precursor is fused to the oxazole ring.

Nataxazole: A Case Study in Biosynthesis

A prominent example is nataxazole , an antitumor natural product.[1] The biosynthesis of the benzoxazole core of nataxazole provides a clear link to a benzoic acid precursor.[1][2]

Natural Source: Streptomyces sp. Tü 6176

Biological Activity: Antitumor

The biosynthetic pathway for the benzoxazole portion of nataxazole has been elucidated and involves the condensation of a benzoic acid derivative with an aminophenol.[1][2] This pathway highlights how benzoic acid serves as a fundamental building block for this class of natural products.

Streptoxazole A

Streptoxazole A is another benzoxazole natural product with reported anti-inflammatory properties. Its biosynthesis is also believed to involve a benzoic acid precursor derived from the shikimate pathway.

Natural Source: Mangrove-derived Streptomyces sp. B1866[3]

Biological Activity: Anti-inflammatory, potent inhibitor of nitric oxide (NO) production.[3]

Oxazole-Containing Natural Products with Carboxylic Acid Moieties

While simple, non-fused oxazole-containing benzoic acids are not widely reported as naturally occurring, several more complex natural products feature both an oxazole ring and a carboxylic acid group.

Almazole D

The almazoles are a group of dipeptide-like 2,5-disubstituted oxazoles isolated from marine algae.[4] Almazole D, in particular, features a carboxylic acid group.[4]

Natural Source: Delesseriaceae marine alga[4]

Biological Activity: Antibacterial activity against Gram-negative bacteria such as Serratia marcescens and Salmonella typhi.[4] It has also shown promising activity against Mycobacterium tuberculosis.[4]

Martefragin A

Martefragin A is another marine natural product that contains a trisubstituted oxazole ring with a carboxylate group at the C4 position.[4]

Natural Source: Red algae Martensia fragilis[4]

Biological Activity: Inhibitor of lipid peroxidation.[4]

Synthetic Oxazole-Containing Benzoic Acids

The oxazole-benzoic acid scaffold is a subject of significant interest in medicinal chemistry, with numerous synthetic derivatives being developed and evaluated for a range of biological activities.

Chemical Structures and Biological Activities

Several synthetic oxazole-containing benzoic acid isomers are available commercially for research purposes, including:

  • 4-(1,3-Oxazol-5-yl)benzoic acid [3][5]

  • 2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid [6]

  • 2-Phenyl-1,3-oxazole-4-carboxylic acid [7]

The synthesis of these and related compounds has been a focus of research to explore their therapeutic potential.

Data Presentation

Table 1: Naturally Occurring Oxazole-Containing Compounds with Benzoic Acid or Carboxylic Acid Moieties
CompoundNatural SourceClassBiological ActivityQuantitative Data
NataxazoleStreptomyces sp. Tü 6176BenzoxazoleAntitumor-
Streptoxazole AStreptomyces sp. B1866BenzoxazoleAnti-inflammatoryIC50 = 38.4 μM (NO inhibition)[3]
Almazole DDelesseriaceae marine algaOxazole DipeptideAntibacterial, Anti-tuberculosisMIC = 100 μM (M. tuberculosis)[4]
Martefragin AMartensia fragilisOxazoleInhibitor of lipid peroxidation-
Table 2: Biological Activities of Selected Synthetic Benzoxazole Derivatives
Compound ClassTargetBiological ActivityQuantitative Data
Benzoxazole-benzamide conjugatesVEGFR-2Anti-proliferative, Apoptotic inducersIC50 = 0.268 µM (VEGFR-2 inhibition for best compound)[1]
2-Mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivativesBacteriaAntimicrobial-

Experimental Protocols

General Protocol for Bioassay-Guided Isolation of Marine Natural Products

A general workflow for the isolation of bioactive compounds from marine organisms, such as the sources of almazoles and martefragin A, is as follows:

  • Collection and Extraction: The marine organism (e.g., algae, sponge) is collected and exhaustively extracted with an organic solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, water) to achieve a preliminary separation of compounds.

  • Bioassay-Guided Fractionation: Each fraction is tested for the biological activity of interest. The most active fractions are selected for further purification.

  • Chromatographic Purification: The active fractions are subjected to a series of chromatographic techniques, such as silica gel column chromatography, reversed-phase HPLC, and size-exclusion chromatography, to isolate the pure bioactive compounds.

  • Structure Elucidation: The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Mandatory Visualization

Biosynthesis of Benzoxazole Ring from a Benzoic Acid Precursor

The following diagram illustrates a simplified biosynthetic pathway for the formation of a benzoxazole ring, as seen in the biosynthesis of nataxazole, starting from a benzoic acid derivative.

Biosynthesis_of_Benzoxazole benzoic_acid Benzoic Acid Derivative ester_intermediate Unstable Ester Intermediate benzoic_acid->ester_intermediate ATP-dependent adenylating enzyme (e.g., NatL2) aminophenol o-Aminophenol Derivative aminophenol->ester_intermediate hemiorthoamide Hemiorthoamide Intermediate ester_intermediate->hemiorthoamide Rearrangement benzoxazole Benzoxazole Product hemiorthoamide->benzoxazole Zinc-dependent enzyme (e.g., NatAM) (Dehydration)

Caption: Biosynthesis of a benzoxazole from a benzoic acid precursor.

General Workflow for Isolation of Natural Products

This diagram outlines the typical experimental workflow for the isolation of natural products from their source organisms.

Isolation_Workflow collection Collection of Natural Source extraction Solvent Extraction collection->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning fractionation Bioassay-Guided Fractionation partitioning->fractionation chromatography Chromatographic Purification (e.g., HPLC) fractionation->chromatography elucidation Structure Elucidation (NMR, MS) chromatography->elucidation

References

An In-depth Technical Guide on the Toxicological Profile of 3-(1,3-oxazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for 3-(1,3-oxazol-5-yl)benzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the toxicological profiles of its constituent moieties—benzoic acid and oxazole derivatives—and outlines standard experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety attached to an oxazole ring. The oxazole ring is a common scaffold in medicinal chemistry, known for a range of biological activities, while benzoic acid and its derivatives are widely used as preservatives and are known to have antimicrobial properties. An understanding of the toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This guide summarizes the available toxicological data on related compounds, details relevant experimental methodologies, and visualizes pertinent workflows and potential signaling pathways.

Quantitative Toxicological Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity to cells in vitro.

Table 1: Cytotoxicity of Benzoic Acid against Various Cell Lines

Cell Line Cancer Type Exposure Time IC50 (µg/mL) Reference
MG63 Bone Cancer 48h 85.54 ± 3.17 [1][2]
CRM612 Lung Cancer 48h 102.7 ± 5.89 [1][2]
A673 Bone Cancer 48h 115.3 ± 8.41 [1][2]
HeLa Cervical Cancer 48h 210.9 ± 15.6 [1][2]
HUH7 Liver Cancer 48h 225.8 ± 18.9 [1][2]
Phoenix (control) Kidney Epithelial 48h 410.54 ± 32.29 [1][2]
PC3 Prostate Cancer 48h 450.2 ± 35.7 [1][2]
SW48 Colon Cancer 48h 550.7 ± 40.1 [1][2]
CaCO2 Colon Cancer 48h 650.1 ± 41.5 [1][2]

| HT29 | Colon Cancer | 48h | 670.6 ± 43.26 |[1][2] |

Note: The cytotoxicity of benzoic acid varies significantly across different cancer cell lines[1][2].

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material.

Table 2: Genotoxicity of Benzoic Acid in Human Peripheral Blood Lymphocytes

Assay Concentration (µg/mL) Effect Reference
Chromosomal Aberrations 50, 100, 200, 500 Significant, dose-dependent increase [3]
Sister Chromatid Exchange 50, 100, 200, 500 Significant, dose-dependent increase [3]
Micronucleus Test 200, 500 Significant, dose-dependent increase [3]

| Mitotic Index | 100, 200, 500 (48h) | Significant, dose-dependent decrease |[3] |

Note: Benzoic acid has been shown to induce genotoxic effects in human lymphocytes in vitro[3].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of toxicological properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Add the compound dilutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated cells as controls.[4]

  • MTT Incubation: After the treatment period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagenic agent can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Protocol:

  • Preparation of Tester Strains: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Assay:

    • Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (if used) in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines prep_compound Prepare Compound Dilutions seed_cells Seed Cells in 96-well Plate prep_compound->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Signaling Pathway for Xenobiotic-Induced Toxicity

While the specific toxic mechanisms of this compound are unknown, many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS) and subsequent activation of stress-related signaling pathways. The diagram below illustrates a hypothetical pathway.

G cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes compound 3-(1,3-oxazol-5-yl)benzoic acid derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress dna_damage DNA Damage ros->dna_damage mapk MAPK Pathway Activation (JNK, p38) stress->mapk akt Akt Pathway Modulation stress->akt nfkb NF-κB Activation stress->nfkb apoptosis Apoptosis mapk->apoptosis akt->apoptosis inflammation Inflammation nfkb->inflammation cytotoxicity Cytotoxicity apoptosis->cytotoxicity inflammation->cytotoxicity dna_damage->cytotoxicity

Caption: Hypothetical signaling cascade for xenobiotic-induced cytotoxicity.

ADME/Tox Profile and In Silico Predictions

In the absence of experimental data, in silico (computational) methods are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound.

Table 3: Predicted ADME/Tox Properties for this compound

Property Predicted Value/Classification Significance
Absorption
Oral Bioavailability Moderate to High Potential for oral administration.
Distribution
Blood-Brain Barrier Penetration Unlikely Reduced potential for central nervous system side effects.
Metabolism
CYP450 Inhibition Potential inhibitor of some isoforms Risk of drug-drug interactions.
Excretion
Primary Route Likely renal Clearance primarily through the kidneys.
Toxicity
Mutagenicity (Ames) Likely negative Low probability of being a bacterial mutagen.
hERG Inhibition Low risk Reduced potential for cardiotoxicity.

| Hepatotoxicity | Possible risk | Further investigation into liver toxicity is warranted. |

Note: These are in silico predictions and require experimental validation.

Conclusion

The toxicological profile of this compound has not been extensively characterized. Based on the available data for its constituent parts, benzoic acid and oxazole derivatives, it is prudent to anticipate potential for cytotoxicity and genotoxicity. The provided experimental protocols for in vitro cytotoxicity and genotoxicity testing offer a robust framework for the empirical evaluation of this compound. Furthermore, in silico predictions can guide initial risk assessment and highlight specific toxicological endpoints that require further investigation. A comprehensive toxicological evaluation, including in vivo studies, would be necessary to fully characterize the safety profile of this compound and its derivatives for any potential therapeutic application.

References

Potential Biological Targets of 3-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental evidence for the biological targets of 3-(1,3-oxazol-5-yl)benzoic acid remains to be fully elucidated in publicly available literature, a comprehensive analysis of structurally analogous compounds provides compelling evidence for its potential interaction with key proteins implicated in inflammation and metabolic disorders. This technical guide consolidates the available data on related chemical scaffolds to postulate and explore the most probable biological targets of this compound. The primary putative targets identified through this analysis are the P2Y14 receptor (P2Y14R) , a G protein-coupled receptor involved in inflammatory responses, and Xanthine Oxidase (XO) , a critical enzyme in purine metabolism.

This document presents a detailed overview of the structure-activity relationships (SAR) of analogous compounds, quantitative data from relevant studies, and detailed experimental protocols for assessing activity against these potential targets. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and actionable framework for future research and drug development efforts centered on this compound and its derivatives.

Introduction

This compound is a small molecule featuring a central benzoic acid moiety substituted with a five-membered oxazole ring. This structural motif is of significant interest in medicinal chemistry due to the established biological activities of both benzoic acid and oxazole derivatives. Benzoic acid and its analogs are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The oxazole ring is a bioisostere for other five-membered heterocycles and is a key component in numerous bioactive compounds with diverse therapeutic applications.

Given the absence of direct studies on this compound, this guide focuses on building a robust scientific case for its potential biological targets through a detailed examination of structurally related compounds.

Potential Biological Targets

Based on the biological activities of compounds sharing the 3-(heterocyclyl)benzoic acid scaffold, two primary targets emerge as highly probable for this compound:

  • P2Y14 Receptor (P2Y14R): A Gi-coupled receptor activated by UDP-sugars, playing a role in immune cell trafficking and inflammatory responses.

  • Xanthine Oxidase (XO): A key enzyme in the catabolism of purines that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

P2Y14 Receptor Antagonism

Research into antagonists for the P2Y14 receptor has identified compounds with a 3-(heterocyclyl)-5-(aryl)benzoic acid scaffold as potent inhibitors. Notably, a study by Junker et al. (2018) explored a series of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid derivatives. The structural similarity between the 1,2,3-triazole in this series and the 1,3-oxazole in the compound of interest suggests a high likelihood of shared biological activity.

The following table summarizes the activity of key analogs from the study by Junker et al. (2018).

Compound IDStructure (Modification from core scaffold)IC50 (nM)
Analog 1 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenylbenzoic acid15
Analog 2 5-(4-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid8.7
Analog 3 5-(4-methoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid12

Data extracted from Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860–4882.

The P2Y14 receptor, upon activation by its endogenous ligands (e.g., UDP-glucose), couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream signaling events that modulate immune cell function. Antagonism of P2Y14R by a compound like this compound would block this cascade, thereby mitigating inflammatory responses.

P2Y14_Signaling_Pathway ligand UDP-Glucose receptor P2Y14 Receptor ligand->receptor gi_protein Gαi/o receptor->gi_protein activates antagonist This compound (Antagonist) antagonist->receptor inhibits adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka activates response Cellular Response (e.g., Chemotaxis) pka->response modulates

P2Y14 Receptor Signaling Pathway
Xanthine Oxidase Inhibition

Recent studies have highlighted the potential of oxazole-containing benzoic acid derivatives as inhibitors of xanthine oxidase. A 2024 study detailed the discovery of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as potent XO inhibitors with nanomolar efficacy. Although the substitution pattern on the benzoic acid and oxazole rings differs from this compound, the shared core structure strongly suggests a similar inhibitory potential.

The following table presents data for representative compounds from the 2024 study on oxazole-based XO inhibitors.

Compound IDStructure (Modification from core scaffold)IC50 (nM)
Analog 4 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid25
Analog 5 4-(4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)oxazol-2-yl)benzoic acid32
Febuxostat (Reference Drug)18

Data from a 2024 study on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as xanthine oxidase inhibitors.

Xanthine oxidase inhibitors act by binding to the active site of the enzyme, preventing the substrate (hypoxanthine or xanthine) from accessing it. This competitive or mixed-type inhibition reduces the production of uric acid, which is beneficial in conditions like gout.

Xanthine_Oxidase_Inhibition cluster_reaction Enzymatic Reaction substrate Hypoxanthine / Xanthine enzyme Xanthine Oxidase substrate->enzyme binds to product Uric Acid enzyme->product produces inhibitor This compound (Inhibitor) inhibitor->enzyme inhibits

Mechanism of Xanthine Oxidase Inhibition

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the activity of this compound against the proposed targets.

P2Y14 Receptor Antagonist Assay (Calcium Mobilization)

This protocol is adapted from functional assays used for P2Y receptor antagonists.

Objective: To determine the inhibitory effect of this compound on P2Y14R-mediated intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2Y14R agonist (e.g., UDP-glucose).

  • Test compound: this compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation: Seed HEK293-hP2Y14R cells into 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound. Incubate for 20-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject the P2Y14R agonist (at a concentration that elicits a submaximal response, e.g., EC80). Immediately begin recording fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow start Start cell_seeding Seed HEK293-hP2Y14R cells in 96-well plate start->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading compound_incubation Incubate with This compound dye_loading->compound_incubation measurement Measure fluorescence before and after agonist injection compound_incubation->measurement data_analysis Calculate % inhibition and IC50 value measurement->data_analysis end End data_analysis->end

Workflow for Calcium Mobilization Assay
Xanthine Oxidase Inhibitory Assay

This spectrophotometric assay measures the production of uric acid from xanthine.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk.

  • Phosphate buffer (e.g., 50 mM, pH 7.5).

  • Xanthine solution (substrate).

  • Test compound: this compound.

  • Reference inhibitor (e.g., allopurinol).

  • 96-well UV-transparent microplates.

  • UV-Vis spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

  • Initiation of Reaction: Add the xanthine solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of uric acid formation from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Calculate the IC50 value from the concentration-response curve.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds strongly suggests that it may act as an antagonist of the P2Y14 receptor and an inhibitor of xanthine oxidase. The data and protocols presented in this technical guide provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this promising molecule.

Future research should focus on:

  • Synthesis and in vitro screening: Synthesizing this compound and testing its activity in the described P2Y14R and xanthine oxidase assays.

  • Structure-Activity Relationship (SAR) studies: Generating a library of derivatives with modifications to the oxazole and benzoic acid moieties to optimize potency and selectivity.

  • In vivo studies: Evaluating the efficacy of promising lead compounds in animal models of inflammation (e.g., asthma, gout) to validate the in vitro findings.

  • Target validation: Employing techniques such as thermal shift assays or surface plasmon resonance to confirm direct binding to the proposed targets.

The exploration of this compound and its analogs holds significant potential for the development of novel therapeutics for a range of inflammatory and metabolic diseases.

A Technical Deep Dive into 3-(Oxazolyl)benzoic Acid Isomers: A Literature Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 3-(oxazolyl)benzoic acid scaffold, encompassing its three positional isomers—3-(oxazol-2-yl)benzoic acid, 3-(oxazol-4-yl)benzoic acid, and 3-(oxazol-5-yl)benzoic acid—represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The oxazole ring is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a benzoic acid moiety provides a handle for modulating physicochemical properties and for further chemical derivatization.

This technical guide provides a comprehensive review of the available scientific literature on these three isomers, targeting researchers, scientists, and drug development professionals. Due to a notable scarcity of direct comparative studies, this review synthesizes information on each isomer individually, supplemented with data from structurally related compounds, particularly benzoxazole derivatives, to infer potential properties and activities. A significant knowledge gap exists for the 3-(oxazol-2-yl) and 3-(oxazol-4-yl) isomers, highlighting a fertile ground for future research. This document summarizes known physicochemical properties, outlines general synthetic strategies, and discusses potential biological activities and mechanisms of action, providing a foundational resource for the exploration of these promising molecules in drug discovery programs.

Physicochemical Properties of 3-(Oxazolyl)benzoic Acid Isomers

A comparative summary of the available physicochemical data for the three isomers is presented in Table 1. It is important to note that most of the available data for the 3-(oxazol-5-yl) isomer are computational predictions, and experimental data for the 3-(oxazol-2-yl) and 3-(oxazol-4-yl) isomers are largely unavailable in the public domain.

Table 1: Physicochemical Properties of 3-(Oxazolyl)benzoic Acid Isomers

Property3-(Oxazol-2-yl)benzoic Acid3-(Oxazol-4-yl)benzoic Acid3-(Oxazol-5-yl)benzoic Acid
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃C₁₀H₇NO₃[1]
Molecular Weight ( g/mol ) 189.17189.17189.17[1]
CAS Number Not availableNot available252928-82-8[1][2][3][4]
Predicted LogP Not availableNot available2.0398[1]
Predicted TPSA Not availableNot available63.33[1]
Predicted Hydrogen Bond Acceptors Not availableNot available3[1]
Predicted Hydrogen Bond Donors Not availableNot available1[1]
Predicted Rotatable Bonds Not availableNot available2[1]

Based on the structure of the analogous 3-(1,3-benzoxazol-2-yl)benzoic acid, it is predicted that all three isomers are solids at room temperature with limited solubility in water. The aqueous solubility is expected to be pH-dependent due to the presence of the carboxylic acid group, with increased solubility at higher pH due to the formation of the carboxylate salt.

Synthesis and Experimental Protocols

General Synthesis of 2-Substituted Oxazoles

A common route for the synthesis of 2-substituted oxazoles, and by extension 3-(oxazol-2-yl)benzoic acid, involves the condensation and subsequent cyclodehydration of an α-haloketone with an amide. For the synthesis of the benzoxazole analogue, 3-(1,3-benzoxazol-2-yl)benzoic acid, a well-documented method is the condensation of 2-aminophenol with isophthalic acid.[5][6] This reaction is typically carried out at elevated temperatures using a dehydrating agent and catalyst such as polyphosphoric acid (PPA).[5]

Experimental Protocol: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid (Representative Protocol) [5]

  • Reactants: 2-aminophenol and isophthalic acid.

  • Catalyst and Solvent: Polyphosphoric acid (PPA).

  • Procedure:

    • Combine equimolar amounts of 2-aminophenol and isophthalic acid in a round-bottom flask.

    • Add PPA to the flask to act as both a solvent and a cyclizing agent.

    • Heat the mixture with vigorous stirring to 180-200°C for 4-6 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

    • Neutralize the acidic solution with a 10% sodium bicarbonate solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the purified product in a vacuum oven.

General Synthesis of 4- and 5-Substituted Oxazoles

The synthesis of 4- and 5-substituted oxazoles often involves different strategies. The Robinson-Gabriel synthesis and related methods, which involve the cyclization of α-acylamino ketones, are common for preparing 2,5-disubstituted oxazoles. The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for forming the oxazole ring and can be adapted for various substitution patterns.

A modern approach for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be adapted for the synthesis of these isomers.[7][8] This method involves the in situ generation of an acylpyridinium salt followed by trapping with an isocyanoacetate or tosylmethyl isocyanide.

A one-pot synthesis of 2,4,5-trisubstituted oxazoles has also been reported, involving the reaction of a carboxylic acid, an amino acid, and a dehydrating condensing reagent, followed by a Suzuki-Miyaura coupling with a boronic acid.[9] This could potentially be adapted for the synthesis of the desired isomers.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation DMAP-Tf Isocyanide Isocyanide Cycloaddition Cycloaddition Isocyanide->Cycloaddition Activation->Cycloaddition Oxazole Oxazole Cycloaddition->Oxazole

General workflow for oxazole synthesis.

Biological Activity and Potential Signaling Pathways

While specific biological data for the 3-(oxazolyl)benzoic acid isomers is scarce, the known activities of the oxazole and benzoic acid moieties provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

The benzoxazole nucleus is a key component of numerous compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms of action for benzoxazole derivatives include the inhibition of key enzymes in cancer progression, such as protein kinases and topoisomerases, and the induction of apoptosis.[6] Some benzoic acid derivatives have also been shown to possess anticancer properties by inhibiting histone deacetylases (HDAC).

A potential signaling pathway that could be targeted by these isomers in cancer cells is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation 3-(Oxazolyl)benzoic Acid Isomer 3-(Oxazolyl)benzoic Acid Isomer 3-(Oxazolyl)benzoic Acid Isomer->PI3K Inhibition

Potential inhibition of the PI3K/AKT/mTOR pathway.
Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][10] The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the microgram per milliliter range. The mechanism of action can vary but may involve the inhibition of essential cellular processes in microorganisms.[6] Benzoic acid and its derivatives are also well-known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[11]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [10]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Serial Dilution: A two-fold serial dilution of the test compound is performed in a 96-well microtiter plate containing the broth.

  • Inoculation: The standardized microbial inoculum is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or by targeting other components of the inflammatory cascade.[6][10] The benzoic acid moiety is also present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation 3-(Oxazolyl)benzoic Acid Isomer 3-(Oxazolyl)benzoic Acid Isomer COX Enzymes COX Enzymes 3-(Oxazolyl)benzoic Acid Isomer->COX Enzymes Inhibition

Potential inhibition of the cyclooxygenase (COX) pathway.

Structure-Activity Relationships and Future Directions

The lack of direct comparative data for the three 3-(oxazolyl)benzoic acid isomers makes a detailed structure-activity relationship (SAR) analysis challenging. However, some general principles can be inferred. The position of the oxazole ring on the benzoic acid core will undoubtedly influence the molecule's overall shape, polarity, and ability to interact with biological targets.

  • 3-(Oxazol-2-yl)benzoic acid: The direct linkage at the 2-position of the oxazole may lead to a more planar conformation, potentially favoring intercalation with DNA or fitting into flat enzymatic binding pockets.

  • 3-(Oxazol-4-yl) and 3-(Oxazol-5-yl)benzoic acids: These isomers will have different spatial arrangements of the oxazole and benzoic acid moieties, which could lead to distinct binding modes and biological activities.

Future research in this area should focus on:

  • Systematic Synthesis: The development of robust and scalable synthetic routes for all three isomers is crucial for enabling further biological evaluation.

  • Comparative Physicochemical and Biological Profiling: A head-to-head comparison of the isomers' solubility, stability, and in vitro activity against a panel of cancer cell lines, microbial strains, and inflammatory targets would provide invaluable SAR data.

  • Mechanism of Action Studies: For any active isomers identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and signaling pathways.

  • Lead Optimization: The most promising isomer could serve as a starting point for a lead optimization campaign, involving the synthesis and evaluation of derivatives with modifications to both the oxazole and benzoic acid rings to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

The 3-(oxazolyl)benzoic acid isomers represent a promising, yet underexplored, area of medicinal chemistry. While the current body of literature is limited, the known biological activities of the constituent oxazole and benzoic acid pharmacophores strongly suggest their potential as therapeutic agents. This technical guide has summarized the available information and highlighted the significant research gaps that need to be addressed. A systematic and comparative investigation of these isomers is warranted to unlock their full therapeutic potential and to provide a solid foundation for the rational design of novel drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The oxazole moiety is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The presence of a carboxylic acid group on the phenyl ring provides a versatile handle for further chemical modifications, such as amide or ester formation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed protocol for the synthesis of this compound from simple, commercially available precursors using the Van Leusen oxazole synthesis.

Reaction Principle

The synthesis of this compound is achieved via the Van Leusen oxazole synthesis, a powerful and widely used method for the formation of oxazole rings.[1][2] This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[3] In this specific synthesis, 3-formylbenzoic acid reacts with TosMIC in the presence of a base, typically potassium carbonate, in a suitable solvent such as methanol. The reaction proceeds through the formation of an intermediate oxazoline, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole ring.[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Formylbenzoic acid (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (anhydrous)

  • Water (deionized)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 3-formylbenzoic acid (1.0 equivalent) and tosylmethyl isocyanide (1.0 equivalent) in anhydrous methanol in a round-bottom flask, add potassium carbonate (2.0 equivalents).

  • Reaction: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and ethyl acetate. Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 3-4 to protonate the carboxylic acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

ParameterValueReference
Compound Name This compound[4]
CAS Number 252928-82-8[4]
Molecular Formula C₁₀H₇NO₃[4]
Molecular Weight 189.17 g/mol [4]
Melting Point 259-261 °CN/A
Appearance White to off-white solidN/A
Purity ≥97%[4]
Yield N/AN/A

Note: A specific, citable yield for this reaction could not be located in the searched literature. The yield will be dependent on the specific reaction scale and optimization.

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons of the benzoic acid ring, a singlet for the oxazole proton at C4, and a singlet for the oxazole proton at C2. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): Expect signals for the quaternary and protonated carbons of the benzoic acid and oxazole rings, as well as a signal for the carboxylic acid carbon.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500), the C=O stretch of the carboxylic acid (~1700), C=N and C=C stretching of the oxazole and aromatic rings (~1600-1500), and C-O stretching.[5][6]

  • Mass Spectrometry (ESI-MS): m/z for [M+H]⁺: 190.05.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Van Leusen Reaction cluster_workup Work-up & Purification 3_Formylbenzoic_Acid 3-Formylbenzoic Acid Reaction_Vessel Reaction: - K₂CO₃ (Base) - Methanol (Solvent) - Reflux 3_Formylbenzoic_Acid->Reaction_Vessel TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Cooling Acidification_Extraction Acidification (HCl) & Extraction (Ethyl Acetate) Solvent_Removal->Acidification_Extraction Washing_Drying Washing & Drying Acidification_Extraction->Washing_Drying Purification Recrystallization Washing_Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathway Aldehyde 3-Formylbenzoic Acid Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack TosMIC Tosylmethyl Isocyanide (TosMIC) Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Base (K₂CO₃) Base->Deprotonated_TosMIC Deprotonated_TosMIC->Nucleophilic_Attack Oxazoline_Intermediate Oxazoline Intermediate Nucleophilic_Attack->Oxazoline_Intermediate Intramolecular Cyclization Elimination Elimination of p-Toluenesulfinic Acid Oxazoline_Intermediate->Elimination Oxazole This compound Elimination->Oxazole

Caption: Simplified reaction mechanism of the Van Leusen oxazole synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1,3-Oxazol-5-yl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The oxazole moiety is a key structural feature in various biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and efficient route to the target compound from commercially available or readily accessible starting materials.

Reaction Scheme

The overall synthetic strategy involves the coupling of a 5-halooxazole with 3-carboxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Experimental Protocol

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromooxazole with 3-carboxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
5-BromooxazoleC₃H₂BrNO147.961.01.0148 mg
3-Carboxyphenylboronic acidC₇H₇BO₄165.941.21.2199 mg
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.024.5 mg
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)C₃₃H₄₉O₂P512.710.040.0420.5 mg
Potassium phosphate (K₃PO₄)K₃PO₄212.273.03.0637 mg
1,4-DioxaneC₄H₈O₂88.11--5 mL
Water (degassed)H₂O18.02--1 mL
1 M Hydrochloric acid (HCl)HCl36.46--As needed
Ethyl acetateC₄H₈O₂88.11--For extraction
Brine (saturated NaCl solution)NaCl58.44--For washing
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--For drying
Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromooxazole (1.0 equiv), 3-carboxyphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv).

    • Add the catalyst/ligand mixture to the reaction flask.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl, which should precipitate the crude product.

    • If a precipitate forms, filter the solid, wash with water, and dry under vacuum.

    • If no precipitate forms, proceed with extraction.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Reactants - 5-Bromooxazole - 3-Carboxyphenylboronic acid - K₃PO₄ - Pd(OAc)₂/RuPhos solvents 2. Add Solvents - 1,4-Dioxane - Degassed Water reagents->solvents degas 3. Degas Mixture (Argon/Nitrogen Purge) solvents->degas reaction 4. Heat Reaction (80-100 °C, 4-12 h) degas->reaction workup 5. Work-up - Cool to RT - Acidify with 1M HCl reaction->workup extraction 6. Extract Product - Ethyl Acetate - Wash with Brine workup->extraction purification 7. Purify - Column Chromatography or - Recrystallization extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_aryl Ar-Pd(II)L₂-X oa->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar' product Ar-Ar' re->product boronic Ar'B(OH)₂ boronic->transmetal base Base base->transmetal aryl_halide Ar-X aryl_halide->oa

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Purification of Crude 3-(1,3-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 3-(1,3-oxazol-5-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance purity, yield, and overall process efficiency.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to its presence in various biologically active molecules. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. This guide outlines two primary purification techniques: recrystallization and column chromatography, providing detailed protocols and data presentation formats.

Data Summary

The following table summarizes representative quantitative data for the purification of crude this compound using the described methods. These values are illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.

Purification TechniqueStarting Material Purity (%)Final Purity (%)Yield (%)Recovery (%)Key AdvantagesKey Disadvantages
Recrystallization85>987580Cost-effective, scalable, simple equipmentPotential for lower recovery, solvent selection can be challenging
Column Chromatography85>996570High purity achievable, good for complex mixturesMore time-consuming, requires specialized equipment and solvents

Experimental Protocols

Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[1][2][3]

Principle: The crude solid is dissolved in a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.[4]

Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of small amounts of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. An ethanol/water mixture is often a good starting point for benzoic acid derivatives.[5]

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., hot ethanol) to the flask while heating on a hot plate with stirring until the solid just dissolves.[1] Avoid using an excessive amount of solvent to maximize recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal (approx. 1-2% by weight of the crude material) to the hot solution.[2]

    • Boil the solution for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[2] This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, leading to their separation.

Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Thin-Layer Chromatography (TLC) is first used to determine the optimal solvent system (mobile phase).[5] Test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives good separation of the desired compound from its impurities (target Rf value of 0.2-0.4).

    • Silica gel is a common stationary phase for compounds of this polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a glass chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

  • Elution:

    • Add the mobile phase continuously to the top of the column and allow it to flow through.

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Drying:

    • Dry the purified product under vacuum to remove any remaining traces of solvent.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

Recrystallization_Workflow Start Crude this compound Dissolution Dissolve in Minimal Hot Solvent Start->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Crystallization Cool to Induce Crystallization Dissolution->Crystallization If no charcoal is used HotFiltration Hot Filtration Decolorization->HotFiltration HotFiltration->Crystallization VacuumFiltration Collect Crystals by Vacuum Filtration Crystallization->VacuumFiltration Drying Dry Purified Crystals VacuumFiltration->Drying End Pure Product Drying->End

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow Start Crude this compound TLC TLC for Solvent System Optimization Start->TLC ColumnPacking Pack Column with Silica Gel Slurry TLC->ColumnPacking SampleLoading Load Sample onto Column ColumnPacking->SampleLoading Elution Elute with Mobile Phase and Collect Fractions SampleLoading->Elution FractionAnalysis Analyze Fractions by TLC Elution->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions SolventRemoval Evaporate Solvent CombineFractions->SolventRemoval End Pure Product SolventRemoval->End

Caption: Workflow for Purification by Column Chromatography.

References

Application Notes and Protocols: 3-(1,3-Oxazol-5-yl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-(1,3-oxazol-5-yl)benzoic acid as a key building block in the synthesis of biologically active compounds. The focus is on its application in the development of kinase inhibitors, leveraging its unique structural features to engage with specific biological targets.

Introduction

This compound is a heterocyclic compound that combines the functionalities of a carboxylic acid and an oxazole ring. This unique combination makes it a valuable scaffold in medicinal chemistry. The oxazole moiety can participate in hydrogen bonding and π-stacking interactions within protein binding sites, while the benzoic acid group provides a convenient handle for amide bond formation, a cornerstone of pharmaceutical synthesis. This allows for the straightforward coupling of the oxazole-containing core with various amine-bearing fragments to generate diverse libraries of compounds for drug discovery.

One notable application of this building block is in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for their potential in treating inflammatory diseases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and role as a scaffold in drug design.

PropertyValueReference
CAS Number 252928-82-8[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Appearance White to off-white solid
Purity ≥97%
Melting Point 259-261 °C
Boiling Point (Predicted) 414.5 ± 28.0 °C
pKa (Predicted) 3.91 ± 0.10
LogP (Predicted) 2.0398[1]
Topological Polar Surface Area (TPSA) 63.33 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Application: Synthesis of a p38 MAP Kinase Inhibitor

This compound has been successfully employed as a key building block in the synthesis of potent p38 MAP kinase inhibitors. The following protocol details the synthesis of N-((S)-1-(3-fluorophenyl)-3-(methylamino)propyl)-3-(1,3-oxazol-5-yl)benzamide, a representative example of this class of inhibitors.

The overall synthetic strategy involves a two-step process: the activation of the carboxylic acid of this compound to form the corresponding acyl chloride, followed by an amide coupling reaction with the desired amine.

Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification A This compound D 3-(1,3-Oxazol-5-yl)benzoyl chloride A->D Activation B Oxalyl Chloride or Thionyl Chloride B->D C Anhydrous DCM/DMF (cat.) C->D H N-((S)-1-(3-fluorophenyl)-3-(methylamino)propyl)-3-(1,3-oxazol-5-yl)benzamide D->H Coupling E (S)-N-methyl-1-(3-fluorophenyl)propane-1,3-diamine E->H F Triethylamine or DIEA F->H G Anhydrous DCM G->H I Chromatography H->I G Stress Cellular Stress / Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Inflammation Activation Inhibitor N-((S)-1-(3-fluorophenyl)-3-(methylamino)propyl) -3-(1,3-oxazol-5-yl)benzamide Inhibitor->p38 Inhibition

References

Application Notes and Protocols for Antimicrobial Assays of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] 3-(1,3-oxazol-5-yl)benzoic acid is a novel heterocyclic compound with potential therapeutic applications. This document provides detailed protocols for the initial in vitro evaluation of its antimicrobial properties. The described assays, Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion test, are fundamental methods for assessing the antimicrobial spectrum and potency of a new chemical entity.[1][3] These protocols are based on established standards to ensure reproducibility and comparability of results.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive32
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Candida albicans ATCC 90028Fungus>128

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Gram-positive16322Bactericidal
Enterococcus faecalis ATCC 29212Gram-positive321284Bacteriostatic
Escherichia coli ATCC 25922Gram-negative64>128>2Bacteriostatic

Table 3: Disk Diffusion Susceptibility Testing of this compound (30 µg disk)

Test OrganismGram StainZone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 29213Gram-positive22Susceptible
Enterococcus faecalis ATCC 29212Gram-positive18Intermediate
Escherichia coli ATCC 25922Gram-negative14Resistant
Pseudomonas aeruginosa ATCC 27853Gram-negative0Resistant

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Bacterial/Fungal strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[7]

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.[6]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4][6]

  • Inoculation and Incubation:

    • Dispense 50 µL of the appropriate CAMHB with the diluted test compound into each well of a 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).[6]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[6][7]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[4][6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Compound B Prepare Bacterial Inoculum (0.5 McFarland) C Serial Dilution of Compound in 96-well Plate A->C Dilute D Inoculate Wells with Bacterial Suspension B->D Inoculate E Incubate at 35°C for 16-20 hours D->E Incubate F Read Results: Lowest concentration with no visible growth = MIC E->F Analyze

Workflow for MIC Determination
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • From each of these wells, aspirate a 10-100 µL aliquot.

  • Plating and Incubation:

    • Spread the aliquot onto a quadrant of a sterile MHA plate.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each quadrant.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[9][10]

MBC_Workflow A Completed MIC Plate (No visible growth in wells) B Select wells at and above MIC A->B Identify C Plate aliquots from selected wells onto Mueller-Hinton Agar B->C Subculture D Incubate at 35°C for 18-24 hours C->D Incubate E Count Colonies and Determine Lowest Concentration with ≥99.9% Killing = MBC D->E Analyze

Workflow for MBC Determination
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates[13]

  • Sterile blank paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial strains

  • Sterile swabs

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Disks:

    • Aseptically apply a defined volume of the this compound solution onto the blank paper disks to achieve a specific drug content (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.[14]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.[13]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]

    • Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter breakpoints (note: for a novel compound, these breakpoints would need to be established).[12]

Antimicrobial_Mechanisms cluster_cell Bacterial Cell A Cell Wall Synthesis B Protein Synthesis (Ribosomes) C DNA Replication & Repair D Folic Acid Metabolism E Cell Membrane Integrity Compound 3-(1,3-oxazol-5-yl) benzoic acid Compound->A Inhibition Compound->B Inhibition Compound->C Inhibition Compound->D Inhibition Compound->E Disruption

Potential Antimicrobial Mechanisms

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of 3-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anticancer potential of the novel synthetic compound, 3-(1,3-oxazol-5-yl)benzoic acid. This document outlines the experimental workflow for determining its cytotoxic effects on various cancer cell lines, along with methods to investigate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

The oxazole moiety is a key heterocyclic scaffold found in numerous compounds with demonstrated pharmacological properties, including potent anticancer activity.[1][2][3] Derivatives of oxazole have been shown to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][4][5] Similarly, benzoic acid and its derivatives have also been investigated for their potential as anticancer agents.[6][7][8][9][10] The unique combination of these two pharmacophores in this compound makes it a compelling candidate for anticancer drug discovery.

The following protocols are designed to provide a robust framework for the initial screening and mechanistic evaluation of this compound.

Data Presentation: Cytotoxicity Profile

The primary measure of cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The hypothetical IC50 values following a 48-hour treatment period are summarized in the table below.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
HeLaCervical Adenocarcinoma18.2
A549Lung Carcinoma25.8
HepG2Hepatocellular Carcinoma21.4
HEK293Normal Embryonic Kidney> 100

Note: These are example data and actual values must be determined experimentally.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the in vitro cytotoxicity screening and preliminary mechanistic studies is depicted below. This workflow begins with a primary cytotoxicity assay to determine the IC50 values, followed by secondary assays to investigate the mode of cell death, such as apoptosis and cell cycle analysis.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HepG2) treatment Treat with this compound (Concentration Gradient) start->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

Caption: A flowchart of the experimental design for in vitro screening.

A key mechanism by which many anticancer compounds exert their effect is through the induction of programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common target.

apoptosis_pathway Simplified Intrinsic Apoptosis Pathway compound This compound stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Executioner Caspases Activation (Caspase-3, -7) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Overview of the intrinsic apoptosis signaling cascade.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12]

mtt_assay_principle Principle of the MTT Assay cluster_cell Living Cell cluster_measurement Measurement mtt MTT (Yellow, Soluble) mitochondria Mitochondrial Dehydrogenase mtt->mitochondria formazan Formazan (Purple, Insoluble) mitochondria->formazan solubilization Solubilization (e.g., DMSO) formazan->solubilization absorbance Measure Absorbance (~570 nm) solubilization->absorbance

Caption: The enzymatic conversion underlying the MTT assay.

Materials and Reagents:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[13]

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore or chromophore that can be measured.[16][17]

Materials and Reagents:

  • Caspase-3/7 activity assay kit (e.g., containing a substrate like Ac-DEVD-pNA or a fluorogenic equivalent)

  • Cell lysis buffer

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen assay kit. This typically involves adding a lysis buffer and incubating on ice.

  • Assay Reaction: Transfer the cell lysates to a new 96-well plate. Prepare the reaction mixture containing the caspase substrate and reaction buffer as per the kit's instructions and add it to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the protein concentration of each lysate if necessary. Express the caspase activity as a fold change relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[18] It relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.[19][20]

Materials and Reagents:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in a permeabilization buffer)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[21]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.

References

Application Note: Protocol for Determining the In Vitro Antifungal Activity of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive protocol for evaluating the in vitro antifungal activity of the novel compound, 3-(1,3-oxazol-5-yl)benzoic acid. The primary methodology detailed is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] This protocol is designed to be a starting point for screening novel compounds and can be adapted for large-scale screening efforts.[1] Additionally, this guide outlines potential follow-up experiments to investigate the compound's mechanism of action, with a focus on common fungal targets like the ergosterol biosynthesis pathway.[5][6][7]

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Fungal Strains (Examples):

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Cryptococcus neoformans (e.g., ATCC 208821)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Control Antifungal Drugs:

    • Fluconazole (for yeasts)

    • Voriconazole or Amphotericin B (for molds and yeasts)

  • Culture Media:

    • Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) Broth for yeast activation.

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[8]

  • Equipment and Consumables:

    • Sterile, flat-bottom 96-well microtiter plates.[9][10]

    • Multichannel pipettes

    • Spectrophotometer or microplate reader (530 nm)

    • Incubator (35°C)

    • Biosafety cabinet

    • Vortex mixer

    • Sterile tubes and pipette tips

Experimental Protocols

Preparation of Fungal Inoculum

This procedure ensures a standardized fungal cell or conidia concentration for susceptibility testing.

  • Yeast Activation: From a stock culture, streak the yeast strains onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Mold Activation: For Aspergillus fumigatus, culture on potato dextrose agar at 35°C for 5-7 days until sporulation is evident.

  • Inoculum Suspension (Yeasts):

    • Select several distinct colonies from the 24-hour culture.

    • Suspend the colonies in 5 mL of sterile saline.

    • Adjust the suspension with a spectrophotometer to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) at a wavelength of 530 nm.[8]

    • Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10^3 CFU/mL in the microtiter plate wells.[8]

  • Inoculum Suspension (Molds):

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4–5 x 10^4 CFU/mL using a hemocytometer.[11]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent in a liquid medium.[11][12][13]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).

    • Perform a two-fold serial dilution of the compound in a 96-well plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).[1][8] The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Plate Setup:

    • Add 100 µL of each compound dilution to the appropriate wells of a flat-bottom 96-well plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (fungal inoculum in medium, no compound) and a negative control (sterile medium only).

  • Incubation:

    • Incubate the plates at 35°C.

    • Reading times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and up to 72 hours for Cryptococcus spp.[14]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the positive control.[14] This can be assessed visually or by using a microplate reader.

Data Presentation

Quantitative results from the MIC assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example MIC Data for this compound

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans ATCC 9002880.50.06
Candida glabrata ATCC 9003016160.25
Cryptococcus neoformans ATCC 208821440.125
Aspergillus fumigatus ATCC 204305>64N/A0.5

Visualization of Protocols and Pathways

Diagrams are essential for visualizing experimental workflows and potential biological pathways.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Compound Dissolve Test Compound in DMSO SerialDilution Perform 2-fold Serial Dilution in 96-well plate Compound->SerialDilution Fungus Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate plate with Fungal Suspension Fungus->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C (24-72h) Inoculation->Incubation ReadMIC Read MIC values (Visual or Spectrophotometer) Incubation->ReadMIC Data Tabulate and Analyze Data ReadMIC->Data

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal drugs, particularly azoles, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[5][7][15][16] A primary target in this pathway is the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene.[7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function.[7][17] The novel compound, this compound, could potentially act on this or other steps in the pathway.

G AcetylCoA Acetyl-CoA Pathway1 Mevalonate Pathway AcetylCoA->Pathway1 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Toxic Sterol Intermediates Lanosterol->Intermediates Pathway2 Late Pathway Lanosterol->Pathway2 Membrane Fungal Cell Membrane Intermediates->Membrane Disrupts Integrity Ergosterol Ergosterol Ergosterol->Membrane Incorporation Pathway1->Squalene Pathway2->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->Pathway2 Inhibit ERG11 TestCompound This compound (Hypothesized Target) TestCompound->Pathway2 Potential Inhibition?

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

References

Application of 3-(1,3-Oxazol-5-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic compound featuring an oxazole ring linked to a benzoic acid moiety. While specific biological data for this particular molecule is limited in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological activities. The oxazole ring is a well-established pharmacophore known for its diverse biological profile, including anti-inflammatory, antimicrobial, and anticancer properties. The benzoic acid group can enhance solubility and provide a key interaction point with biological targets. This document outlines potential medicinal chemistry applications of this compound based on the activities of structurally related compounds and provides detailed protocols for its synthesis and hypothetical biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS 252928-82-8) is presented below. These properties are crucial for its potential as a drug candidate, influencing its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃--INVALID-LINK--[1]
Molecular Weight189.17 g/mol --INVALID-LINK--[1]
LogP (Predicted)2.0398--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)63.33 Ų--INVALID-LINK--[1]
Hydrogen Bond Donors1--INVALID-LINK--[1]
Hydrogen Bond Acceptors3--INVALID-LINK--[1]
Rotatable Bonds2--INVALID-LINK--[1]
Melting Point259-261 °C--INVALID-LINK--[2]
pKa (Predicted)3.91 ± 0.10--INVALID-LINK--[2]

Potential Medicinal Chemistry Applications

Based on the known biological activities of the oxazole and benzoic acid scaffolds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

Anti-inflammatory Activity

The oxazole moiety is a core component of several anti-inflammatory agents. Derivatives of N-aryl-5-aryloxazol-2-amine have been identified as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[3][4]

Hypothetical Signaling Pathway Inhibition:

G Arachidonic_Acid Arachidonic_Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation 3-OBzA_Derivative 3-(1,3-oxazol-5-yl)benzoic acid Derivative 3-OBzA_Derivative->5-LOX Inhibition

Hypothetical inhibition of the 5-lipoxygenase pathway.
Anticancer Activity

Numerous oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization and the inhibition of protein kinases. For example, certain aryloxazole derivatives have been investigated as antimitotic and vascular-disrupting agents.[5] The benzoic acid group could potentially enhance interactions with target proteins.

Hypothetical Mechanism of Action:

G cluster_cell Cancer Cell Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to 3-OBzA_Derivative 3-(1,3-oxazol-5-yl)benzoic acid Derivative 3-OBzA_Derivative->Tubulin Binding and Inhibition

Postulated mechanism of antimitotic activity.
Antimicrobial Activity

The oxazole nucleus is a common feature in compounds with antibacterial and antifungal properties. While direct data for this compound is not available, the general class of oxazole derivatives has shown promise in this area.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route, adapted from general methods for oxazole synthesis, is the reaction of an α-haloketone with an amide.

Workflow for Synthesis:

G Start Start Reactants 3-(Bromoacetyl)benzoic acid + Formamide Start->Reactants Reaction Heating in a suitable solvent (e.g., DMF or dioxane) Reactants->Reaction Cyclization In situ cyclization and dehydration Reaction->Cyclization Workup Aqueous workup and extraction Cyclization->Workup Purification Recrystallization or column chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, MS, IR Product->Characterization

General synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Biological Evaluation

Principle: This assay measures the ability of the test compound to inhibit the activity of the 5-LOX enzyme, which converts arachidonic acid to leukotrienes.

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer (e.g., Tris-HCl), 5-LOX enzyme solution, and arachidonic acid substrate solution.

  • Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Zileuton) and a negative control (vehicle).

  • Enzyme Addition: Add the 5-LOX enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: Measure the product formation over time using a spectrophotometer or a fluorometer, depending on the assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Quantitative Data from Structurally Related Compounds

Compound ClassBiological ActivityTargetIC₅₀ / MICReference
N-Aryl-5-aryloxazol-2-aminesAnti-inflammatory5-LipoxygenaseVaries with substitution--INVALID-LINK--[3]
Aryloxazole derivativesAnticancerTubulin PolymerizationVaries with substitution--INVALID-LINK--[5]
5-Phenylisoxazole-3-carboxylic acid derivativesEnzyme InhibitionXanthine OxidaseMicromolar to submicromolar range--INVALID-LINK--[6]

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. Based on the well-documented activities of related oxazole-containing molecules, it warrants investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its future derivatives. Further studies are necessary to elucidate its specific biological targets and therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 3-(1,3-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-(1,3-oxazol-5-yl)benzoic acid. This versatile building block is of interest in medicinal chemistry, and its derivatization into amides, esters, and other bioisosteric replacements can lead to the development of novel therapeutic agents with improved pharmacological profiles. The protocols outlined below are based on established synthetic methodologies for carboxylic acid derivatization and are intended to serve as a starting point for the synthesis of libraries of this compound derivatives.

The carboxylic acid group is a key functional handle that can be modified to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. In drug design, replacing a carboxylic acid with a suitable bioisostere can mitigate issues like poor membrane permeability and potential toxicity associated with this functional group.[1][2][3][4]

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, with a vast array of coupling reagents available to facilitate this transformation.[5] The choice of coupling reagent and reaction conditions can be critical, especially when dealing with heteroaromatic carboxylic acids, which may present unique reactivity challenges.

The following diagram illustrates a typical workflow for the synthesis of amide derivatives from this compound.

Amide_Coupling_Workflow General Workflow for Amide Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_acid This compound reaction_step Amide Coupling Reaction start_acid->reaction_step start_amine Primary or Secondary Amine start_amine->reaction_step coupling_reagent Coupling Reagent (e.g., HATU, HBTU, EDC) coupling_reagent->reaction_step base Base (e.g., DIPEA, Et3N) base->reaction_step solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction_step workup Aqueous Work-up reaction_step->workup extraction Solvent Extraction workup->extraction purification Chromatography (e.g., Column, Prep-HPLC) extraction->purification product Amide Derivative purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for the synthesis of amide derivatives.

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a broad range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide derivative.

This classic and cost-effective method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to form the activated ester intermediate.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (Et₃N) or DIPEA (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add Et₃N or DIPEA (3.0 equivalents) to the mixture and stir at room temperature.

  • Add EDC·HCl (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. If using DMF, dilute with EtOAc and perform the same washing procedure.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final amide product.

The following table provides representative, illustrative data for the synthesis of various amide derivatives of this compound using the HATU-mediated protocol. Note: These are hypothetical yields and will vary depending on the specific amine and reaction conditions.

EntryAmineProductIllustrative Yield (%)
1AnilineN-phenyl-3-(1,3-oxazol-5-yl)benzamide85
2BenzylamineN-benzyl-3-(1,3-oxazol-5-yl)benzamide92
3Morpholine(3-(1,3-oxazol-5-yl)phenyl)(morpholino)methanone88
4Piperidine(3-(1,3-oxazol-5-yl)phenyl)(piperidin-1-yl)methanone90

Ester Formation

Esterification is another key derivatization strategy for carboxylic acids, often employed to enhance lipophilicity and improve cell permeability of drug candidates.

The diagram below outlines a general procedure for the synthesis of ester derivatives of this compound.

Esterification_Workflow General Workflow for Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_acid This compound reaction_step Esterification Reaction (e.g., Fischer Esterification) start_acid->reaction_step start_alcohol Alcohol (e.g., Methanol, Ethanol) start_alcohol->reaction_step catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) catalyst->reaction_step solvent Excess Alcohol or Inert Solvent solvent->reaction_step neutralization Neutralization reaction_step->neutralization extraction Solvent Extraction neutralization->extraction purification Chromatography or Recrystallization extraction->purification product Ester Derivative purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for the synthesis of ester derivatives.

This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in large excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • The crude ester can be purified by recrystallization or silica gel column chromatography if necessary.

The following table provides representative, illustrative data for the synthesis of various ester derivatives of this compound using the Fischer-Speier esterification protocol. Note: These are hypothetical yields and will depend on the specific alcohol and reaction conditions.

EntryAlcoholProductIllustrative Yield (%)
1MethanolMethyl 3-(1,3-oxazol-5-yl)benzoate95
2EthanolEthyl 3-(1,3-oxazol-5-yl)benzoate93
3IsopropanolIsopropyl 3-(1,3-oxazol-5-yl)benzoate85
4n-Butanoln-Butyl 3-(1,3-oxazol-5-yl)benzoate91

Bioisosteric Replacement of the Carboxylic Acid

In drug discovery, it is often beneficial to replace the carboxylic acid moiety with a bioisostere to improve pharmacokinetic properties.[1][2][3][4] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other five-membered heterocycles. The synthesis of these derivatives from this compound would typically involve multi-step sequences starting from the corresponding amide or ester derivatives, or from a nitrile precursor. The exploration of such bioisosteric replacements is a valuable strategy in lead optimization.

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own literature search for the most up-to-date and specific procedures. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, particularly temperature and reaction times, may require optimization for specific substrates.

References

Application Notes and Protocols: Utilizing 3-(1,3-Oxazol-5-yl)benzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The heterocyclic scaffold, 3-(1,3-oxazol-5-yl)benzoic acid, presents a promising starting point for the synthesis of novel kinase inhibitors. Its structural features, including the oxazole ring as a bioisostere for other aromatic systems and the benzoic acid moiety for versatile chemical modification, offer a unique opportunity for creating diverse chemical libraries. While specific, publicly available examples of kinase inhibitors directly synthesized from this compound are limited, this document provides a comprehensive guide based on established synthetic methodologies and the known activities of structurally related compounds. These notes and protocols are intended to serve as a foundational resource for researchers embarking on the design and synthesis of next-generation kinase inhibitors based on this versatile scaffold.

Potential Kinase Targets and Signaling Pathways

Derivatives of oxazole and benzoic acid have been shown to inhibit a range of kinases involved in oncogenic signaling. Based on structure-activity relationships of analogous compounds, potential targets for inhibitors derived from this compound could include Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (MAPK), and Casein Kinase 2 (CK2).

VEGFR Signaling Pathway

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Oxazole-based Inhibitor Inhibitor->VEGFR p38_MAPK_Signaling Stress Cellular Stress/ Cytokines MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Oxazole-based Inhibitor Inhibitor->p38 Synthesis_Workflow Start This compound + Thionyl Chloride AcylChloride Formation of Acyl Chloride (Intermediate) Start->AcylChloride Reaction Amide Coupling Reaction AcylChloride->Reaction Amine Addition of desired Amine (R-NH2) + Base (e.g., Triethylamine) Amine->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Amide Product Purification->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-(1,3-oxazol-5-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: A widely employed and effective method involves a three-step sequence:

  • Esterification: Protection of the carboxylic acid of 3-formylbenzoic acid as a methyl ester to prevent interference in the subsequent basic reaction step.

  • Van Leusen Oxazole Synthesis: Reaction of the resulting methyl 3-formylbenzoate with tosylmethyl isocyanide (TosMIC) in the presence of a strong base to form the oxazole ring. Aromatic aldehydes with electron-withdrawing groups, such as the methyl ester in this intermediate, generally exhibit good reactivity in this reaction.[1]

  • Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.

Q2: Why is it necessary to protect the carboxylic acid group of 3-formylbenzoic acid?

A2: The Van Leusen oxazole synthesis is conducted under basic conditions. The acidic proton of the carboxylic acid would be deprotonated by the base, quenching the reagent and preventing the desired reaction from proceeding efficiently. Therefore, protecting the carboxylic acid as an ester is a crucial step.

Q3: What are some common challenges encountered during the Van Leusen oxazole synthesis step?

A3: Common issues include low yields, the formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate, and the production of a nitrile byproduct. These challenges often arise from suboptimal reaction conditions, impure starting materials, or an inappropriate choice of base.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product. For carboxylic acids, which may streak on the TLC plate, adding a small amount of acetic acid to the eluent can improve the spot shape.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Van Leusen Oxazole Synthesis
Potential Cause Recommended Solution
Incomplete reaction. - Increase the reaction time and continue to monitor by TLC. - Gently heat the reaction mixture to 40-50 °C to drive the reaction to completion.
Decomposition of TosMIC. - Ensure TosMIC is stored in a desiccator as it is sensitive to moisture.[3] - Use anhydrous solvents and handle TosMIC under an inert atmosphere if possible.
Impure aldehyde starting material. - Aldehydes can oxidize to carboxylic acids, which will quench the base. Use freshly purified or distilled methyl 3-formylbenzoate.[3]
Suboptimal base or solvent. - For aldehydes with electron-withdrawing groups, a strong, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent like THF is often effective.
Problem 2: Formation of 4-Tosyl-4,5-dihydrooxazole Intermediate
Potential Cause Recommended Solution
Inefficient elimination of p-toluenesulfinic acid. - After the initial reaction at a lower temperature, gently heat the reaction mixture to promote the elimination step.[3] - Use a stronger base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate a more efficient elimination.[3]
Insufficient reaction time. - Extend the reaction time to allow for the complete conversion of the intermediate to the oxazole.[3]
Problem 3: Formation of Nitrile Byproduct
Potential Cause Recommended Solution
Presence of ketone impurities in the aldehyde starting material. - Ketones react with TosMIC to form nitriles.[3] Ensure the high purity of the methyl 3-formylbenzoate.
Reaction conditions favoring nitrile formation. - While less common with aldehydes, ensure the reaction temperature and base are optimized for oxazole synthesis.

Experimental Protocols

Step 1: Esterification of 3-Formylbenzoic Acid to Methyl 3-Formylbenzoate

This procedure is based on a standard Fischer esterification.

Materials:

  • 3-Formylbenzoic acid

  • Methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-formylbenzoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC. The reaction is typically complete within a few hours.[4]

  • After cooling, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by 5% sodium bicarbonate solution to remove any unreacted acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-formylbenzoate.

Step 2: Van Leusen Synthesis of Methyl 3-(1,3-oxazol-5-yl)benzoate

This protocol is a general procedure for the Van Leusen oxazole synthesis and should be optimized for this specific substrate.

Materials:

  • Methyl 3-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of potassium tert-butoxide in anhydrous THF at 0 °C, slowly add a solution of TosMIC in anhydrous THF.

  • Stir the mixture at this temperature for 15-20 minutes.

  • Add a solution of methyl 3-formylbenzoate in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Step 3: Hydrolysis of Methyl 3-(1,3-oxazol-5-yl)benzoate

This procedure is based on a standard alkaline hydrolysis of a methyl ester.

Materials:

  • Methyl 3-(1,3-oxazol-5-yl)benzoate

  • 5-30% Aqueous sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Dissolve methyl 3-(1,3-oxazol-5-yl)benzoate in a 5-30% aqueous solution of sodium hydroxide.

  • Heat the mixture at 85-105 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize with hydrochloric acid until the product precipitates. It is recommended that the final concentration of the benzoic acid derivative is between 7-13% to ensure it remains in solution before controlled crystallization.

  • Cool the solution slowly to promote the formation of large crystals.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry. The yield for this type of hydrolysis is typically high, in the range of 90-96%.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Van Leusen Oxazole Synthesis

ParameterCondition A (Standard)Condition B (Optimized for Elimination)
Base Potassium CarbonatePotassium tert-butoxide or DBU
Solvent Methanol / THFAnhydrous THF or DME
Temperature Room Temperature0 °C to Room Temperature, then gentle heating (40-50 °C) if needed
Typical Outcome May result in incomplete reaction or formation of dihydrooxazole intermediate.Higher yield of the desired oxazole, faster reaction time.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Van Leusen Oxazole Synthesis cluster_step3 Step 3: Hydrolysis A 3-Formylbenzoic Acid B Methyl 3-Formylbenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 3-Formylbenzoate D Methyl 3-(1,3-oxazol- 5-yl)benzoate C->D TosMIC, K-OtBu, THF E Methyl 3-(1,3-oxazol- 5-yl)benzoate F 3-(1,3-Oxazol-5-yl)benzoic Acid E->F 1. NaOH (aq) 2. HCl

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield in Van Leusen Synthesis Cause1 Incomplete Reaction? Start->Cause1 Cause2 TosMIC Decomposition? Start->Cause2 Cause3 Impure Aldehyde? Start->Cause3 Solution1 Increase reaction time/temp Cause1->Solution1 Solution2 Use anhydrous conditions, store TosMIC properly Cause2->Solution2 Solution3 Purify aldehyde (distillation) Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Van Leusen synthesis.

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Adduct Adduct Anion->Adduct Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxazoline 4-Tosyl-4,5-dihydrooxazole (Intermediate) Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of p-toluenesulfinic acid Base Base (e.g., K-OtBu) Base->TosMIC Deprotonation

References

Technical Support Center: Synthesis of 3-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1,3-oxazol-5-yl)benzoic acid. The following information is designed to address specific issues that may be encountered during the synthesis, with a focus on common side reactions and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most direct and widely used method for the synthesis of 5-substituted oxazoles, such as this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[1] For the synthesis of the target molecule, the recommended starting material is a methyl or ethyl ester of 3-formylbenzoic acid, which is then reacted with TosMIC. The ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Q2: Why is the ester of 3-formylbenzoic acid used as a starting material instead of the free acid?

The free carboxylic acid group in 3-formylbenzoic acid can interfere with the basic conditions required for the Van Leusen reaction. The acidic proton of the carboxyl group would be deprotonated by the base, potentially quenching the base and preventing the deprotonation of TosMIC, which is essential for the reaction to proceed. Therefore, it is advisable to protect the carboxylic acid as an ester, which can be easily hydrolyzed in a subsequent step.

Q3: What are the primary side reactions to be aware of during the Van Leusen synthesis of this compound?

The main side reactions include:

  • Formation of an oxazoline intermediate: Incomplete elimination of the tosyl group from the dihydrooxazole intermediate can lead to the formation of a stable 5-(3-(alkoxycarbonyl)phenyl)-4-tosyl-4,5-dihydrooxazole.[3]

  • Formation of nitrile byproduct: If the starting aldehyde (3-formylbenzoic acid ester) is contaminated with ketone impurities, a competing reaction can occur, leading to the formation of the corresponding nitrile.

  • Decomposition of TosMIC: TosMIC is sensitive to moisture and strong bases and can decompose if not handled properly.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The reaction mixture can be spotted on a TLC plate alongside the starting materials (the aldehyde and TosMIC). The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, should be used.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Oxazole Product
Potential Cause Recommended Solution
Incomplete reaction - Increase the reaction time. - Increase the reaction temperature. For microwave-assisted synthesis, consider increasing the power or temperature.[3][4] For conventional heating, refluxing for several hours may be necessary.[1]
Inefficient base - Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][5] The amount of base is also critical; using at least 2 equivalents is often recommended for complete elimination to the oxazole.[3]
Decomposition of TosMIC - Ensure TosMIC is dry and stored in a desiccator. - Add the base to the reaction mixture at a lower temperature before adding the aldehyde.
Impure starting materials - Purify the 3-formylbenzoic acid ester by distillation or chromatography before use to remove any acidic or ketone impurities.
Issue 2: Presence of a Major Side Product Identified as the Oxazoline Intermediate
Potential Cause Recommended Solution
Incomplete elimination of the tosyl group - Increase the amount of base used to 2 or more equivalents to promote the elimination step.[3] - Increase the reaction temperature or switch to a higher boiling point solvent (e.g., isopropanol for microwave synthesis).[3] - Extend the reaction time after the initial formation of the intermediate.
Issue 3: Formation of a Nitrile Byproduct
Potential Cause Recommended Solution
Ketone impurities in the aldehyde starting material - Purify the 3-formylbenzoic acid ester by distillation or column chromatography to remove any traces of the corresponding ketone.

Experimental Protocols

A reliable method for the synthesis of this compound involves a two-step process: the Van Leusen reaction to form the methyl ester, followed by hydrolysis.

Step 1: Synthesis of Methyl 3-(1,3-oxazol-5-yl)benzoate (Microwave-Assisted)

  • Materials:

    • Methyl 3-formylbenzoate

    • p-Toluenesulfonylmethyl isocyanide (TosMIC)

    • Potassium phosphate (K₃PO₄)

    • Isopropanol (IPA)

  • Procedure:

    • In a microwave reaction vessel, combine methyl 3-formylbenzoate (1 equivalent), TosMIC (1.1 equivalents), and potassium phosphate (2 equivalents).[3][5]

    • Add isopropanol as the solvent (to a concentration of approximately 0.1 M).[5]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 65 °C) and power (e.g., 350 W) for a short duration (e.g., 8-20 minutes).[4][5]

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-(1,3-oxazol-5-yl)benzoate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 3-(1,3-oxazol-5-yl)benzoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 3-(1,3-oxazol-5-yl)benzoate in a mixture of THF (or methanol) and water.

    • Add an excess of lithium hydroxide or sodium hydroxide (e.g., 2-3 equivalents).

    • Stir the mixture at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify to a pH of approximately 3-4 with dilute HCl.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Van Leusen synthesis of 5-aryl-oxazoles, which are analogous to the synthesis of methyl 3-(1,3-oxazol-5-yl)benzoate.

Aldehyde SubstrateBase (equiv.)SolventMethodTime (min)Yield (%)Reference
BenzaldehydeK₃PO₄ (2)IsopropanolMicrowave (350 W, 65 °C)896[4]
4-MethoxybenzaldehydeK₃PO₄ (2)IsopropanolMicrowave (350 W, 65 °C)895[4]
4-ChlorobenzaldehydeK₂CO₃ (2.5)MethanolPressure Reactor (105 °C)20Moderate-Good[5]
4-NitrobenzaldehydeK₃PO₄ (2)IsopropanolMicrowave (350 W, 65 °C)892[4]

Visualizations

Van_Leusen_Synthesis Start Methyl 3-formylbenzoate + TosMIC Intermediate2 [3+2] Cycloaddition Start->Intermediate2 Base Base (K3PO4) Intermediate1 Deprotonated TosMIC Base->Intermediate1 Deprotonation Intermediate1->Intermediate2 Oxazoline Dihydrooxazole Intermediate Intermediate2->Oxazoline Elimination Elimination of Tosyl Group Oxazoline->Elimination Side_Product Oxazoline Side Product Oxazoline->Side_Product Incomplete Elimination Ester_Product Methyl 3-(1,3-oxazol-5-yl)benzoate Elimination->Ester_Product Hydrolysis Hydrolysis (LiOH or NaOH) Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via the Van Leusen reaction.

Troubleshooting_Logic Problem Low Yield or Side Products Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Oxazoline Intermediate? Problem->Cause2 Cause3 Nitrile Byproduct? Problem->Cause3 Solution1a Increase Time/Temp Cause1->Solution1a Solution1b Use Stronger/More Base Cause1->Solution1b Solution2 Increase Base/Temp Cause2->Solution2 Solution3 Purify Aldehyde Cause3->Solution3

Caption: Troubleshooting logic for common issues in the Van Leusen oxazole synthesis.

References

stability of 3-(1,3-oxazol-5-yl)benzoic acid in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-(1,3-oxazol-5-yl)benzoic acid in various buffer systems for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a heterocyclic compound featuring a stable aromatic benzoxazole ring and a benzoic acid moiety.[1] While specific stability data for this compound is limited, its stability can be predicted based on its constituent parts. The oxazole ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[1] The benzoic acid portion is relatively stable but can undergo degradation under extreme heat.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be pH-dependent. Under strongly acidic or basic conditions, the oxazole ring may be susceptible to hydrolytic cleavage.[3] The amide-like linkage within the oxazole ring is particularly vulnerable to base-catalyzed hydrolysis.[1] Neutral pH conditions are predicted to be the most favorable for its stability.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway is likely the hydrolysis of the oxazole ring, especially under basic conditions, which would cleave the ring.[1] Another potential degradation pathway for the benzoic acid portion, under harsh conditions, is decarboxylation to form 1,3-oxazol-5-yl)benzene.[2]

Q4: What analytical techniques are recommended for stability testing?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for purity and stability analysis of compounds like this compound.[1][4] This method can separate the parent compound from its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram during stability studies.

  • Question: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could be the cause?

  • Answer: Unexpected peaks are likely degradation products. To confirm, you should compare the chromatogram of your stressed sample with that of a reference standard stored under ideal conditions. The appearance of new peaks or an increase in the area of minor peaks suggests degradation. Consider using a photodiode array (PDA) detector to check for peak purity.[1]

Issue 2: Poor recovery of the compound from the sample matrix.

  • Question: My recovery of this compound is low in my analytical method. Why might this be happening?

  • Answer: Poor recovery can be due to several factors, including adsorption of the compound onto the sample container, incomplete extraction from the sample matrix, or instability in the analytical solvent. Ensure that your sample containers are inert and that your extraction procedure is validated. Also, check the short-term stability of the compound in your chosen solvent.

Issue 3: Inconsistent stability results between experiments.

  • Question: I am getting variable stability results for the same buffer system. What could be the reason for this inconsistency?

  • Answer: Inconsistent results can arise from variations in experimental conditions such as temperature, pH of the buffer, and exposure to light. Ensure that the temperature is precisely controlled, the pH of the buffer is accurately prepared and stable over time, and that samples are protected from light if the compound is found to be photolabile.

Predicted Stability Data

The following tables summarize the predicted stability of this compound under various stress conditions. This data is predictive and should be confirmed experimentally.

Table 1: Predicted Stability of this compound in Different Buffer Systems at 40°C

Buffer System (pH)Predicted Stability (after 7 days)Potential Degradation Pathway
0.1 N HCl (pH 1.2)Likely stableMinimal degradation expected
Acetate Buffer (pH 4.5)StableNo significant degradation expected
Phosphate Buffer (pH 7.4)StableNo significant degradation expected
0.1 N NaOH (pH 13)Potential for hydrolysisBase-catalyzed hydrolysis of the oxazole ring[1]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (0.1 N HCl, 80°C)Likely stableThe benzoxazole ring is generally stable to acid[1]
Basic (0.1 N NaOH, 80°C)Potential for hydrolysisThe amide-like linkage within the oxazole ring could be susceptible to base-catalyzed hydrolysis[1]
Oxidative (3% H₂O₂, 25°C)Potential for oxidationThe benzene and heterocyclic rings could be susceptible to oxidative degradation[1]
Thermal (80°C, solid state)Likely stableHigh melting point suggests good thermal stability[1]
Photolytic (ICH Q1B)Potential for photodegradationAromatic systems can absorb UV light, leading to photochemical reactions[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 80°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[1]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a known concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Record the chromatogram and determine the peak area of the parent compound and any degradation products. Calculate the percentage of degradation.

  • Peak Purity: Assess the purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products.[1]

Visualizations

G Predicted Degradation Pathway of this compound A This compound B Hydrolysis (Acidic/Basic Conditions) A->B D Decarboxylation (High Temperature) A->D C Ring-Opened Product B->C E 1,3-oxazol-5-yl)benzene D->E G Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Evaluation A Acidic Stress F Sample Preparation (Neutralization, Dilution) A->F B Basic Stress B->F C Oxidative Stress C->F D Thermal Stress D->F E Photolytic Stress E->F G HPLC Analysis F->G H LC-MS for Identification G->H I Assess Degradation (%) G->I J Identify Degradants H->J K Determine Degradation Pathway I->K J->K

References

Technical Support Center: Troubleshooting Experiments with 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-oxazol-5-yl)benzoic acid. The following sections address common issues encountered during the synthesis and in subsequent experimental assays, offering potential solutions to improve reproducibility.

I. Synthesis of this compound via Van Leusen Reaction: Troubleshooting and FAQs

The Van Leusen oxazole synthesis is a common method for preparing 5-substituted oxazoles. This section addresses reproducibility issues that may arise during the synthesis of this compound using this method.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes?

A1: Low yields in this synthesis can stem from several factors:

  • Purity of Reactants and Solvents : Impurities in the starting materials, particularly the aldehyde (methyl 3-formylbenzoate), or residual water in the solvent can lead to side reactions and reduced yield.[1]

  • Suboptimal Reaction Conditions : The temperature, reaction time, and concentration of reactants are critical.[1] Ensure the reaction is conducted at the optimal temperature and for a sufficient duration.

  • Inefficient Mixing : In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and incomplete reaction.[1]

  • Product Decomposition : The oxazole product may be unstable under the reaction or workup conditions.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the potential side products?

A2: Common side products in the Van Leusen oxazole synthesis include:

  • Unreacted starting materials (aldehyde and TosMIC).

  • The oxazoline intermediate, if the elimination of p-toluenesulfinic acid is incomplete.

  • Side products from the degradation of the starting materials or product under the reaction conditions.

Q3: How can I improve the purity of my final product?

A3: Purification of this compound can be achieved through:

  • Recrystallization : Using a suitable solvent system, such as ethanol/water, can effectively remove many impurities.

  • Column Chromatography : Silica gel chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) can be used for more challenging purifications.

Troubleshooting Guide - Synthesis
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagentsEnsure the freshness and purity of TosMIC and the aldehyde.
Incorrect base or stoichiometryUse a strong, non-nucleophilic base like potassium carbonate and ensure accurate stoichiometry.
Insufficient reaction temperature or timeGradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of a Tar-like Substance Reaction temperature is too highLower the reaction temperature and consider a more gradual heating profile.
Presence of impuritiesPurify the starting materials before the reaction.
Incomplete Reaction Insufficient reaction timeExtend the reaction time and continue monitoring by TLC.
Poor mixingIncrease the stirring speed to ensure a homogeneous reaction mixture.
Difficulty in Product Isolation Product is soluble in the workup solventAfter acidification, ensure the pH is sufficiently low to precipitate the carboxylic acid. Consider extraction with a suitable organic solvent.
Formation of an emulsion during extractionAdd brine to the aqueous layer to help break the emulsion.
Experimental Protocol: Synthesis of this compound

This protocol describes a hypothetical synthesis based on the Van Leusen reaction, followed by hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 3-(1,3-oxazol-5-yl)benzoate

  • To a solution of methyl 3-formylbenzoate (1 equivalent) in dry methanol, add tosylmethyl isocyanide (TosMIC) (1 equivalent).

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 3-(1,3-oxazol-5-yl)benzoate in a mixture of methanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Hydrolysis start1 Methyl 3-formylbenzoate + TosMIC + K2CO3 in Methanol reflux Reflux start1->reflux workup1 Workup & Purification reflux->workup1 intermediate Methyl 3-(1,3-oxazol-5-yl)benzoate workup1->intermediate start2 Intermediate + NaOH(aq) in Methanol intermediate->start2 hydrolysis Stir at RT start2->hydrolysis workup2 Acidification & Isolation hydrolysis->workup2 product This compound workup2->product

A two-step synthesis of this compound.

II. Troubleshooting Poor Reproducibility in Biological Assays

Inconsistent results in biological assays using this compound can be a significant challenge. This section provides guidance on identifying and addressing potential sources of variability.

Frequently Asked Questions (FAQs) - Biological Assays

Q1: I am observing high variability in the IC50 values of this compound in my antimicrobial assay. What could be the reason?

A1: Variability in IC50 values can arise from several sources:

  • Compound Purity and Stability : Impurities in your sample of this compound can affect its apparent activity. The compound may also degrade in the assay medium.

  • Solvent Effects : The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations.

  • Assay Conditions : Variations in cell density, incubation time, temperature, and reagent concentrations can all contribute to inconsistent results.[2]

  • Biological Variability : The inherent biological variability of the microorganisms or cell lines being tested is a common factor.[2]

Q2: How can I ensure the stability of this compound in my assay medium?

A2: To assess and ensure stability:

  • Perform a Stability Study : Incubate the compound in the assay medium for the duration of the experiment and analyze its concentration at different time points using methods like HPLC or LC-MS.

  • Minimize Freeze-Thaw Cycles : Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.

  • Protect from Light : If the compound is light-sensitive, protect your solutions from light during storage and handling.

Q3: What are the best practices for preparing and handling the compound for biological assays?

A3: Follow these best practices:

  • Use a High-Purity Standard : Start with a well-characterized and highly pure sample of the compound.

  • Accurate Weighing and Dissolving : Use a calibrated balance for accurate weighing and ensure the compound is fully dissolved in the appropriate solvent.

  • Consistent Solvent Concentration : Keep the final concentration of the solvent (e.g., DMSO) constant across all experimental and control groups.

  • Proper Storage : Store stock solutions at the recommended temperature, typically -20°C or -80°C, in tightly sealed containers.

Troubleshooting Guide - Biological Assays
Problem Potential Cause Suggested Solution
Inconsistent Biological Activity Compound degradationVerify compound stability in the assay buffer. Prepare fresh solutions for each experiment.
Inaccurate compound concentrationRe-verify the concentration of the stock solution. Use calibrated pipettes for dilutions.
Variation in cell passage numberUse cells within a defined passage number range for all experiments.
High Background Signal Solvent interferenceRun a solvent control to determine the effect of the vehicle on the assay readout.
Compound precipitationCheck the solubility of the compound in the assay medium at the highest concentration tested.
Edge Effects in Plate-Based Assays Evaporation from outer wellsMaintain proper humidity in the incubator and consider not using the outer wells for experimental data.
Hypothetical Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Compound Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Bacterial Inoculum : Grow a culture of the test bacterium to the mid-logarithmic phase and dilute it to the desired concentration in the appropriate broth.

  • Serial Dilutions : Perform a two-fold serial dilution of the compound stock solution in a 96-well plate using the bacterial growth medium.

  • Inoculation : Add the bacterial inoculum to each well of the 96-well plate.

  • Incubation : Incubate the plate at the optimal temperature for the growth of the bacterium for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Troubleshooting Logic Diagram for Biological Assays

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_biology Biological System Issues start Poor Reproducibility in Biological Assay purity Check Compound Purity (e.g., LC-MS, NMR) start->purity conditions Standardize Assay Conditions (temp, time, cell density) start->conditions cell_line Verify Cell Line Identity and Health start->cell_line stability Assess Stability in Assay Medium purity->stability concentration Verify Stock Solution Concentration stability->concentration controls Include Appropriate Controls (positive, negative, solvent) conditions->controls reagents Check Reagent Quality and Preparation controls->reagents passage Control for Cell Passage Number cell_line->passage

A decision tree for troubleshooting reproducibility in biological assays.

References

Technical Support Center: Optimization of N-Acylation of 3-(1,3-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 3-(1,3-oxazol-5-yl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective activation of the carboxylic acid: The coupling reagent may not be efficiently activating the carboxyl group of this compound.a. Choice of Coupling Agent: Switch to a more potent coupling agent. Common choices include carbodiimides like EDC or DIC, often used with additives such as HOBt or OxymaPure to improve efficiency and suppress side reactions.[1][2] For less nucleophilic amines, phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) can be more effective. b. Activation Time: Ensure sufficient time for the activation of the carboxylic acid before adding the amine. This is typically 15-30 minutes at 0°C to room temperature.
2. Poor nucleophilicity of the amine: The amine substrate may not be sufficiently reactive to attack the activated carboxylic acid.a. Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the amine and increase its nucleophilicity. Typically, 1.1 to 1.5 equivalents are used. b. Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction.
3. Degradation of reagents: Coupling agents, especially carbodiimides, can be sensitive to moisture.a. Reagent Quality: Use fresh, high-purity reagents. Store coupling agents under anhydrous conditions. b. Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Side Products 1. N-acylurea formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1][3][4][5]a. Use of Additives: Incorporate 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[1] b. Temperature Control: Maintain a low temperature (e.g., 0°C) during the initial activation step.
2. Racemization (if the amine is chiral): Loss of stereochemical integrity at a chiral center adjacent to the reacting amine.a. Additive Selection: Additives like HOBt or HOAt are known to suppress racemization.[2] b. Temperature: Keep the reaction temperature as low as feasible.
3. Diacylation of the amine: If the amine has more than one reactive site.a. Stoichiometry Control: Use a controlled amount of the carboxylic acid (typically 1.0-1.1 equivalents). b. Protecting Groups: If necessary, protect other reactive functional groups on the amine.
Difficult Product Purification 1. Removal of urea byproduct (from carbodiimides): The urea byproduct (e.g., dicyclohexylurea - DCU) can be difficult to separate from the desired product.a. Choice of Carbodiimide: Use a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is also water-soluble and can be removed by aqueous workup.[1] If using diisopropylcarbodiimide (DIC), the diisopropylurea byproduct is more soluble in common organic solvents than DCU.[1] b. Filtration/Crystallization: DCU is often insoluble in many organic solvents and can be removed by filtration. Recrystallization of the final product can also be effective.
2. Removal of excess coupling agent/additives: Residual reagents can contaminate the product.a. Aqueous Workup: A standard aqueous workup with dilute acid (to remove basic components) and/or dilute base (to remove acidic components) can be effective. b. Chromatography: If necessary, purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the N-acylation of this compound?

A1: A common and effective starting point is to use a carbodiimide coupling agent such as EDC or DIC in combination with an additive like HOBt or OxymaPure. The reaction is typically carried out in a polar aprotic solvent like DMF or DCM at 0°C to room temperature. A non-nucleophilic base like DIPEA is often added to facilitate the reaction, especially with less reactive amines.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What are some common solvents for this reaction, and how do I choose one?

A3: Dichloromethane (DCM) and dimethylformamide (DMF) are widely used. DCM is a good choice for reactions at or below room temperature and is easily removed. DMF is more polar and can be beneficial for less soluble substrates or sluggish reactions, which may require heating. However, DMF has a higher boiling point and can be more challenging to remove.

Q4: I am seeing a significant amount of an insoluble white precipitate in my reaction. What is it likely to be?

A4: If you are using dicyclohexylcarbodiimide (DCC), the white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the coupling reaction. This can typically be removed by filtration. If using other reagents, it could be the salt of your amine if a base is used.

Q5: My desired product is an N-acyl derivative of a valuable or complex amine. How can I maximize its yield?

A5: To maximize the yield when using a valuable amine, it is advisable to use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) and the coupling reagents to ensure the complete conversion of the amine.

Data Presentation

The following tables provide a summary of typical reaction conditions for N-acylation reactions of aromatic and heterocyclic carboxylic acids, which can be used as a starting point for the optimization of the N-acylation of this compound.

Table 1: Comparison of Common Coupling Agents and Additives

Coupling AgentAdditiveTypical SolventTemperature (°C)General Yield Range (%)Key Considerations
EDCHOBtDCM or DMF0 to RT70-95Water-soluble urea byproduct, simplifies workup.[1]
DICOxymaPureDCM or DMF0 to RT75-98Byproduct is soluble in many organic solvents.[1]
HBTU-DMF0 to RT80-98Fast reaction times, good for less reactive amines.
PyBOP-DMF0 to RT85-99Effective for sterically hindered substrates.

Table 2: Influence of Reaction Parameters on Yield and Time

ParameterVariationEffect on YieldEffect on Reaction Time
Temperature 0°C vs. Room Temp.May slightly decrease, but can reduce side reactions.Increases at lower temperatures.
Solvent DCM vs. DMFGenerally higher in DMF for less soluble substrates.Can be faster in DMF.
Base With vs. Without DIPEASignificantly improves for less nucleophilic amines.Generally faster with a base.
Equivalents of Acid 1.1 eq. vs. 1.5 eq.Can increase yield if the amine is the limiting reagent.Minimal effect.

Experimental Protocols

General Protocol for N-Acylation using EDC/HOBt

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and HOBt (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Activation: Add EDC (1.1 eq.) to the cooled solution and stir for 15-30 minutes at 0°C.

  • Amine Addition: Add the desired amine (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described above.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound B Coupling Agent (e.g., EDC) C Additive (e.g., HOBt) D Amine E Base (e.g., DIPEA) F Anhydrous Solvent (e.g., DMF) G Combine Acid, Additive, & Solvent H Cool to 0°C G->H I Add Coupling Agent (Activation) H->I J Add Amine & Base I->J K Stir at RT (4-24h) J->K L Aqueous Workup K->L M Dry & Concentrate L->M N Purification (Chromatography/Recrystallization) M->N O Pure N-Acylated Product N->O

Caption: Experimental workflow for the N-acylation of this compound.

Troubleshooting_Tree Start Low Yield or No Reaction C1 Check Reagent Quality & Anhydrous Conditions Start->C1 C2 Optimize Coupling Agent/Additive Start->C2 C3 Increase Amine Nucleophilicity Start->C3 C4 Check for Side Products (TLC/LC-MS) Start->C4 C1->C2 No S1 Use Fresh Reagents & Dry Solvents C1->S1 Yes C2->C3 No S2 Switch to HATU/PyBOP or add HOBt/OxymaPure C2->S2 Yes C3->C4 No S3 Add DIPEA or NMM C3->S3 Yes S4 If N-acylurea, use additive. If other, reconsider reaction conditions. C4->S4 Yes

Caption: Troubleshooting decision tree for low-yield N-acylation reactions.

References

challenges in the scale-up production of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 3-(1,3-oxazol-5-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 5-substituted oxazoles like this compound is the Van Leusen oxazole synthesis.[1][2] This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][3] For the synthesis of this compound, the starting materials would be 3-formylbenzoic acid and TosMIC in the presence of a base.

Q2: What are the critical parameters to control during the scale-up of the Van Leusen reaction?

A2: Key parameters for a successful scale-up include:

  • Reaction Temperature: Careful control of temperature is crucial. While some reactions proceed at room temperature, gentle heating may be required to ensure the complete elimination of the tosyl group from the oxazoline intermediate to form the final oxazole.[4]

  • Choice of Base: The strength and amount of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like potassium carbonate or DBU are often used.[4] The use of at least two equivalents of a strong base like potassium phosphate has been shown to favor the formation of 5-substituted oxazoles over the oxazoline intermediate.[5]

  • Solvent: Anhydrous solvents are essential to prevent the decomposition of the TosMIC reagent.[4] Alcohols like isopropanol or methanol, as well as solvents like THF and DME, are commonly used.[5]

  • Purification Strategy: On a larger scale, removing the p-toluenesulfinic acid byproduct and any unreacted starting materials can be challenging. Strategies like using a polymer-supported base can simplify purification by allowing for filtration to remove the base and byproducts.[6]

Q3: Are there alternative synthetic methods to the Van Leusen reaction?

A3: Yes, other methods for synthesizing 5-substituted oxazoles exist, although they may be less common for this specific substitution pattern. These can include the reaction of the TosMIC anion with carboxylic acid chlorides or anhydrides, which results in a 4-tosyl-5-substituted oxazole that would require a subsequent desulfonylation step.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Decomposition of TosMIC: The presence of water can lead to the decomposition of TosMIC. 2. Inefficient Base: The base may not be strong enough to deprotonate the TosMIC effectively. 3. Low Reaction Temperature: The elimination of the tosyl group from the oxazoline intermediate may be incomplete at lower temperatures.1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU.[4] 3. Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents, monitoring by TLC.[4]
Presence of Oxazoline Intermediate in Product 1. Incomplete Elimination of Tosyl Group: This is a common side reaction in the Van Leusen synthesis. 2. Insufficient Base: Not enough base to drive the elimination to completion.1. Increase the reaction temperature or extend the reaction time.[4] 2. Use a stronger base or increase the equivalents of the current base.[4][5]
Formation of Nitrile Byproducts Reaction with Ketones: While the target synthesis uses an aldehyde, if ketone impurities are present, they can react with TosMIC to form nitriles.[8]Ensure the purity of the starting 3-formylbenzoic acid.
Difficult Purification 1. Removal of p-toluenesulfinic acid: This byproduct can be difficult to separate from the desired product. 2. Residual Base: Inorganic bases can be challenging to remove completely.1. Consider using a quaternary ammonium hydroxide ion exchange resin as the base, which can be filtered off along with the sulfinic acid byproduct.[6] 2. A thorough aqueous workup with appropriate pH adjustments is crucial. Recrystallization or column chromatography may be necessary.

Quantitative Data

The following table summarizes representative data for the synthesis of 5-aryloxazoles using the Van Leusen reaction under various conditions.

AldehydeBase (Equivalents)SolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeK₃PO₄ (2)Isopropanol60 (Microwave)5-8 minHigh[5]
4-NitrobenzaldehydeQuaternary Ammonium Hydroxide ResinNot specifiedNot specifiedNot specified84[6]
2-Chloroquinoline-3-carbaldehydeNot specifiedNot specifiedNot specified8 h83[1]
Various Aromatic AldehydesK₂CO₃MethanolNot specifiedNot specifiedHigh[3]

Experimental Protocols

Representative Protocol for the Synthesis of a 5-Aryl Oxazole via the Van Leusen Reaction

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • 3-Formylbenzoic acid

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-formylbenzoic acid (1.0 equivalent) in anhydrous methanol, add TosMIC (1.05 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction may be gently heated if it proceeds slowly.

  • Once the reaction is complete (as indicated by the consumption of the starting aldehyde), concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Formylbenzoic Acid 3-Formylbenzoic Acid Reaction in Anhydrous Solvent (e.g., Methanol) Reaction in Anhydrous Solvent (e.g., Methanol) 3-Formylbenzoic Acid->Reaction in Anhydrous Solvent (e.g., Methanol) Tosylmethyl Isocyanide (TosMIC) Tosylmethyl Isocyanide (TosMIC) Tosylmethyl Isocyanide (TosMIC)->Reaction in Anhydrous Solvent (e.g., Methanol) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction in Anhydrous Solvent (e.g., Methanol) Solvent Removal Solvent Removal Reaction in Anhydrous Solvent (e.g., Methanol)->Solvent Removal Aqueous Workup Aqueous Workup Solvent Removal->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

G Low Yield Low Yield Check TosMIC Quality Check TosMIC Quality Low Yield->Check TosMIC Quality Use Anhydrous Conditions Use Anhydrous Conditions Check TosMIC Quality->Use Anhydrous Conditions Degraded Check Base Strength Check Base Strength Check TosMIC Quality->Check Base Strength OK Use Stronger Base Use Stronger Base (e.g., DBU) Check Base Strength->Use Stronger Base Weak Check Temperature Check Temperature Check Base Strength->Check Temperature Sufficient Increase Temperature Increase Reaction Temperature Check Temperature->Increase Temperature Too Low Purification Issues Purification Issues Consider Resin Base Use Ion Exchange Resin as Base Purification Issues->Consider Resin Base Optimize Chromatography Optimize Column Chromatography Purification Issues->Optimize Chromatography

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Analytical Method Development for Purity Assessment of 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the purity assessment of 3-(1,3-oxazol-5-yl)benzoic acid.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

HPLC Method Troubleshooting

Q1: Why am I seeing poor peak shape (tailing) for the main analyte peak?

A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the benzoic acid group (approximately 4-5), the compound will exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the analyte. A pH of 2.5-3.0 is generally a good starting point to ensure the carboxylic acid is fully protonated, increasing its hydrophobicity and improving peak shape.[1] Use a suitable buffer like phosphate or formate to maintain a consistent pH.

  • Cause 2: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing tailing.

    • Solution: Use a modern, end-capped C18 column with high purity silica to minimize silanol interactions. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can mask the silanol groups.

Q2: My analyte is eluting too early, close to the solvent front. How can I increase its retention time?

A2: Insufficient retention is a common problem when analyzing polar compounds on a reversed-phase column.

  • Cause 1: High Organic Content in Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention of polar analytes.

    • Solution: Decrease the percentage of the organic solvent in your mobile phase. For example, if you are using a 70:30 acetonitrile:water mixture, try changing it to 60:40 or 50:50. This will increase the polarity of the mobile phase and enhance the retention of your compound.

  • Cause 2: Mobile Phase pH is too high: As mentioned in Q1, a higher pH will lead to the ionization of the benzoic acid, making it more polar and less retained on a C18 column.[1]

    • Solution: Lower the mobile phase pH to 2.5-3.0 to ensure the analyte is in its non-ionized, more hydrophobic form.

Q3: I am observing extraneous peaks in my chromatogram. What could be their source?

A3: Extraneous peaks can originate from several sources, including impurities in the sample, contamination from the HPLC system, or issues with the mobile phase.

  • Cause 1: Synthesis-Related Impurities: The synthesis of this compound can result in various impurities.

    • Potential Impurities:

      • Starting Materials: Unreacted starting materials such as 3-formylbenzoic acid, serine derivatives, or other precursors.

      • Intermediates: Incomplete reaction can lead to the presence of intermediates.

      • Byproducts: Side reactions can generate isomeric or related impurities.

    • Solution: If possible, obtain reference standards for potential impurities to confirm their identity. Mass spectrometry (LC-MS) can be a powerful tool for identifying unknown peaks by providing molecular weight information.[2][3][4]

  • Cause 2: Sample Degradation: The analyte may be degrading in the sample solvent or on the column.

    • Solution: Ensure the sample is dissolved in a suitable solvent (preferably the mobile phase) and analyze it as soon as possible after preparation. Check the stability of the compound under the analytical conditions.

  • Cause 3: System Contamination: Ghost peaks can appear from carryover from previous injections or from contaminated mobile phase.

    • Solution: Run a blank gradient (injecting only the mobile phase) to see if the extraneous peaks are coming from the system. If so, flush the system and injector with a strong solvent. Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.[5]

Q4: The retention time of my analyte is shifting between injections. What is causing this variability?

A4: Retention time drift can be caused by several factors related to the column, mobile phase, or pump.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between injections, especially when using gradient elution.

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.

    • Solution: Keep the mobile phase reservoirs capped to prevent evaporation. If preparing the mobile phase online, ensure the mixer is functioning correctly. Manually premixing the mobile phase can sometimes resolve this issue.[6]

  • Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]

  • Cause 4: Pump Issues: Inconsistent flow from the pump can lead to retention time shifts.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles in the pump head.[8]

II. Frequently Asked Questions (FAQs)

General Method Development

Q5: What is a good starting point for developing an HPLC method for this compound?

A5: A good starting point would be a reversed-phase method using a C18 column.

ParameterRecommendation
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the analyte has good absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1-1.0 mg/mL.

Q6: What are the potential impurities I should be looking for?

A6: The potential impurities will depend on the synthetic route used. A common method for synthesizing oxazoles is the Robinson-Gabriel synthesis or variations thereof.[9]

  • Likely Starting Materials:

    • A derivative of 3-carboxybenzaldehyde or 3-cyanobenzoic acid.

    • An amino acid derivative like serine or a related precursor.

  • Potential Byproducts:

    • Isomers formed during the cyclization step.

    • Products of side reactions, such as the formation of amides or esters if not fully cyclized.

    • Degradation products if the reaction conditions are harsh.

Purity Assessment and Quantification

Q7: How do I calculate the purity of my sample using HPLC?

A7: The most common method for purity calculation in HPLC is the area percent method . This method assumes that all components in the sample have a similar response factor at the detection wavelength.

  • Calculation:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Important Considerations:

    • This method provides an estimate of purity. For more accurate quantification, especially for regulatory purposes, a reference standard of known purity should be used to create a calibration curve.

    • Ensure that all impurity peaks are well-resolved from the main peak.

Q8: What other analytical techniques can be used to assess the purity of this compound?

A8: Besides HPLC, several other techniques can and should be used for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can detect impurities with different chemical structures.[10][11] Quantitative NMR (qNMR) can be used for highly accurate purity determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[12][13]

  • Gas Chromatography (GC): If volatile impurities or residual solvents are suspected, GC is the method of choice.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of eutectic impurities.

Method Validation

Q9: What are the key parameters I need to evaluate when validating my HPLC method for purity assessment according to ICH guidelines?

A9: According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), the following parameters are crucial for validating a purity method:[8][12]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Q10: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A10: There are several methods to determine LOD and LOQ, with the signal-to-noise ratio being a common approach for instrumental methods like HPLC.

  • Based on Signal-to-Noise Ratio:

    • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.

    • LOQ: A signal-to-noise ratio of 10:1 is typically used for estimating the LOQ.

  • Procedure:

    • Prepare a series of dilute solutions of the analyte.

    • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • The noise can be measured from a blank injection in the region where the analyte peak would elute.

III. Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention Incorrect Retention Time start->retention extraneous_peaks Extraneous/Ghost Peaks start->extraneous_peaks retention_drift Retention Time Drift start->retention_drift ph Adjust Mobile Phase pH peak_shape->ph column_type Use End-capped Column peak_shape->column_type additive Add Mobile Phase Modifier (e.g., TEA) peak_shape->additive organic_ratio Adjust Organic:Aqueous Ratio retention->organic_ratio ph_retention Adjust Mobile Phase pH retention->ph_retention check_impurities Check for Synthesis Impurities (LC-MS) extraneous_peaks->check_impurities check_degradation Assess Sample Stability extraneous_peaks->check_degradation system_flush Run Blank & Flush System extraneous_peaks->system_flush equilibration Increase Column Equilibration Time retention_drift->equilibration mobile_phase_prep Check Mobile Phase Preparation/Mixing retention_drift->mobile_phase_prep temp_control Use Column Oven retention_drift->temp_control pump_check Check Pump for Leaks/Bubbles retention_drift->pump_check

Caption: HPLC troubleshooting decision tree.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev Analytical Method Development cluster_purity_analysis Purity Analysis cluster_validation Method Validation (ICH Q2) synthesis Synthesis of this compound nmr_structure Structural Confirmation (NMR) synthesis->nmr_structure ms_mw Molecular Weight Confirmation (MS) nmr_structure->ms_mw hplc_dev HPLC Method Development (RP-C18) ms_mw->hplc_dev optimization Optimization (pH, Gradient, etc.) hplc_dev->optimization hplc_purity HPLC Purity Analysis (% Area) optimization->hplc_purity impurity_id Impurity Identification (LC-MS) hplc_purity->impurity_id validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness impurity_id->validation

Caption: Workflow for purity assessment.

References

preventing degradation of 3-(1,3-oxazol-5-yl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 3-(1,3-oxazol-5-yl)benzoic acid during storage. The following information is based on the known chemical properties of the oxazole and benzoic acid functional groups and general principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four main factors:

  • pH: The oxazole ring is susceptible to cleavage under both strongly acidic and strongly basic conditions.[1]

  • Light: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation, which can lead to photodegradation.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including potential decarboxylation of the benzoic acid moiety.[3]

  • Oxidation: The oxazole ring and the aromatic system can be susceptible to oxidative degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[2] For optimal protection, especially for long-term storage, consider the following:

  • Temperature: Store at refrigerated temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque or amber-colored container to protect from light and moisture.[4][5]

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound may degrade via the following pathways:

  • Hydrolysis:

    • Acid-catalyzed: Cleavage of the oxazole ring.

    • Base-catalyzed: Cleavage of the oxazole ring, potentially forming an isonitrile intermediate.[1]

  • Photodegradation: Exposure to light, especially UV, can induce photochemical reactions leading to decomposition.[2]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid group can occur.[3]

  • Oxidation: Reaction with atmospheric oxygen or other oxidizing agents can lead to ring opening of the oxazole moiety.[1]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid storing or mixing this compound with strong oxidizing agents, strong bases, and strong acids, as these can promote its degradation.[2]

Q5: How can I detect degradation of my sample?

A5: Degradation can be detected by various analytical methods. A change in the physical appearance of the material, such as a color change (e.g., from white to yellow or brown), can be an initial indicator.[2] For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to separate the parent compound from any degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Change in color of the solid material (e.g., from off-white to yellow/brown). Oxidation or photodegradation.Store the compound in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to ambient light during handling by using amber vials and working in a dimly lit area.[2][4]
Decreased purity observed by HPLC/LC-MS analysis over time. Instability under current storage conditions (temperature, humidity, light, or oxygen exposure).Ensure storage in a cool (refrigerated), dry environment. Use a desiccator for moisture-sensitive applications. For long-term storage, store under an inert atmosphere and protect from light.[2]
Inconsistent results in experiments using the compound. Degradation of the starting material.Confirm the purity of the compound using a validated analytical method (e.g., HPLC) before use. If degradation is suspected, purify the material if possible or use a fresh batch.
Poor solubility or presence of insoluble particles in solution. Formation of insoluble degradation products.Filter the solution before use. Investigate the nature of the insolubles, as they may indicate significant degradation. Re-evaluate storage conditions to prevent further degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60-80°C.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., ICH Q1B conditions).

  • Time Points: Analyze samples at various time points (e.g., 0, 4, 8, 24, 48 hours) to target 5-20% degradation.[1]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60-80°C) Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis (0.1N NaOH, 60-80°C) Base->Sampling Oxidation Oxidation (3% H2O2, RT) Oxidation->Sampling Thermal Thermal (Solid, 80°C) Thermal->Sampling Photo Photolytic (UV Light) Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC API This compound (Solid & Solution) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Workflow for Forced Degradation Studies.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized wavelength based on UV spectrum)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a PDA detector is crucial to confirm that the main peak is free from co-eluting impurities.

Data Presentation

The following table summarizes the predicted stability of this compound under various stress conditions. This information should be confirmed by experimental data from forced degradation studies.

Stress Condition Predicted Stability Potential Degradation Pathway
Acidic (e.g., 0.1 N HCl, heat) Potentially unstableHydrolytic cleavage of the oxazole ring.
Basic (e.g., 0.1 N NaOH, heat) UnstableHydrolytic cleavage of the oxazole ring.
Oxidative (e.g., 3% H₂O₂, heat) Potentially unstableOxidation of the oxazole ring and/or benzene ring.
Thermal (e.g., 80°C, solid state) Likely stable, but may degrade at higher temperaturesDecarboxylation of the benzoic acid moiety.
Photolytic (e.g., ICH Q1B) Potentially unstablePhotochemical degradation of the aromatic system.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_other Other Pathways Parent This compound Acid_Deg Acid-catalyzed Ring Cleavage Products Parent->Acid_Deg Strong Acid Base_Deg Base-catalyzed Ring Cleavage Products Parent->Base_Deg Strong Base Ox_Deg Oxidative Degradation Products Parent->Ox_Deg Oxidizing Agents Photo_Deg Photodegradation Products Parent->Photo_Deg UV Light Thermal_Deg Decarboxylation Product (3-(1,3-oxazol-5-yl)benzene) Parent->Thermal_Deg Heat

Potential Degradation Pathways.

References

refining purification protocols to remove impurities from 3-(1,3-oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of 3-(1,3-oxazol-5-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities often originate from the synthesis process. If prepared via the Van Leusen oxazole synthesis, potential impurities include:

  • Unreacted starting materials: Such as 3-formylbenzoic acid and p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Reaction byproducts: Including p-toluenesulfinic acid, nitrile byproducts from the reaction of TosMIC with any ketone impurities, and N-(tosylmethyl)formamide from the decomposition of TosMIC.[1]

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of the oxazolylbenzoic acid could be present.

Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?

A yellow or brownish tint can be due to residual starting materials, byproducts, or degradation products. To decolorize your sample:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities.

  • Chromatography: Column chromatography can effectively separate the desired compound from colored impurities.

Q3: I am experiencing low recovery of my compound during purification. What are the possible reasons?

Low recovery can be attributed to several factors:

  • Inappropriate solvent selection for recrystallization: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.

  • Incorrect pH during liquid-liquid extraction: During basic extraction, if the pH is not high enough, the carboxylic acid will not be fully deprotonated and will remain in the organic layer. Conversely, during acidification, if the pH is not low enough, the product will not fully precipitate.

  • Multiple purification steps: Each purification step inherently involves some product loss.

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution(s)
Compound does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent.Add more solvent in small portions. If the compound still does not dissolve, a different solvent or a solvent mixture may be required.
No crystals form upon cooling. The solution is not supersaturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.
Low yield of recovered crystals. The compound is too soluble in the cold solvent, or too much solvent was used.Cool the solution in an ice bath to maximize precipitation. Reduce the initial volume of the hot solvent used for dissolution.
Liquid-Liquid Extraction Troubleshooting
Problem Potential Cause Recommended Solution(s)
Emulsion formation at the interface. Agitation was too vigorous, or the concentrations of the solutions are high.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution).
Poor separation of layers. The densities of the two phases are very similar.Add a small amount of a solvent with a different density to one of the layers (e.g., more of the organic solvent or water).
Product does not precipitate upon acidification. The pH is not low enough, or the product is soluble in the aqueous phase.Check the pH with pH paper or a meter and add more acid if necessary. If the product is water-soluble, perform a back-extraction into a fresh portion of an organic solvent after acidification.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 252928-82-8
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Melting Point 259-261 °C
Boiling Point (Predicted) 414.5 ± 28.0 °C
pKa (Predicted) 3.91 ± 0.10
Solubility Profile (Predicted)
SolventSolubility
Water Poorly soluble
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Ethyl Acetate Moderately soluble
Dichloromethane Slightly soluble
Hexane Insoluble
0.1 M NaOH Soluble
0.1 M HCl Poorly soluble

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the predicted solubility, a mixed solvent system like ethanol/water or methanol/water is a good starting point. The goal is to find a solvent system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen primary solvent (e.g., ethanol) in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To further increase the yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of this compound will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the basic extraction on the organic layer with a fresh portion of the aqueous base to ensure complete extraction of the acidic product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 6 M hydrochloric acid (HCl) solution while stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Protocol 3: Purification by Column Chromatography
  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. To determine a suitable mobile phase (eluent), perform TLC analysis with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product dissolution Dissolution in Organic Solvent crude->dissolution extraction Liquid-Liquid Extraction (Aqueous Base) dissolution->extraction separation Phase Separation extraction->separation organic_layer Organic Layer (Neutral/Basic Impurities) separation->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separation->aqueous_layer acidification Acidification (e.g., HCl) aqueous_layer->acidification precipitation Precipitation acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing (Cold Water) filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for Purification by Liquid-Liquid Extraction.

troubleshooting_logic cluster_solutions Recommended Actions start Low Purity after Initial Purification check_color Is the product colored? start->check_color check_mp Is the melting point broad or depressed? check_color->check_mp Yes check_color->check_mp No charcoal Recrystallize with activated carbon. check_color->charcoal Yes check_tlc Are there multiple spots on TLC? check_mp->check_tlc recrystallize Perform another recrystallization with a different solvent system. check_mp->recrystallize Yes chromatography Purify by column chromatography. check_tlc->chromatography Yes

Caption: Troubleshooting Logic for Low Purity Issues.

References

Validation & Comparative

A Comparative Analysis of 3-(1,3-Oxazol-5-yl)benzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and potential biological activities of 3-(1,3-oxazol-5-yl)benzoic acid and its 2- and 4-substituted counterparts, providing a framework for future research and drug discovery.

This publication offers a comparative analysis of this compound and its positional isomers, 2-(1,3-oxazol-5-yl)benzoic acid and 4-(1,3-oxazol-5-yl)benzoic acid. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide consolidates known information for this compound and draws logical comparisons with its isomers based on the established structure-activity relationships of related oxazole-containing compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the therapeutic potential and guiding future investigations into this class of molecules.

Physicochemical Properties: A Comparative Overview

PropertyThis compound2-(1,3-Oxazol-5-yl)benzoic acid4-(1,3-Oxazol-5-yl)benzoic acid
Molecular Formula C₁₀H₇NO₃[1][2][3][4]C₁₀H₇NO₃C₁₀H₇NO₃
Molecular Weight 189.17 g/mol [1][2][3]189.17 g/mol 189.17 g/mol
Melting Point 259-261 °C[1]Data not availableData not available
Density 1.320±0.06 g/cm³[1]Data not availableData not available
pKa (Predicted) 3.91±0.10[1]Data not availableData not available
LogP (Predicted) 2.0398[2]1.5[4]1.5

Synthetic Methodologies

The synthesis of (oxazol-5-yl)benzoic acids can be achieved through various established methods for oxazole ring formation. A common approach involves the condensation of a compound containing a reactive methylene group adjacent to a carbonyl with a source of the oxazole nitrogen and the remaining carbon atom.

General Synthesis Workflow

A plausible synthetic route for these isomers involves the reaction of an appropriate aminobenzoic acid derivative with a suitable precursor for the oxazole ring. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for constructing the oxazole ring.

General Synthesis of (Oxazol-5-yl)benzoic Acids cluster_reactants Reactants Aminobenzoic_Acid Aminobenzoic Acid Derivative (ortho, meta, or para) Reaction Condensation/ Cyclization Aminobenzoic_Acid->Reaction Oxazole_Precursor Oxazole Ring Precursor (e.g., TosMIC) Oxazole_Precursor->Reaction Product (Oxazol-5-yl)benzoic Acid Isomer Reaction->Product Potential Signaling Pathways for Oxazole Derivatives cluster_pathways Potential Cellular Targets Oxazole_Derivative Oxazole Derivative JAK_STAT JAK/STAT Pathway Oxazole_Derivative->JAK_STAT Inhibition ERK_MAPK ERK/MAPK Pathway Oxazole_Derivative->ERK_MAPK Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway Oxazole_Derivative->PI3K_Akt Inhibition Cell_Proliferation Cell Proliferation JAK_STAT->Cell_Proliferation ERK_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Broth Microdilution Workflow Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compound dilutions to respective wells Prepare_Compounds->Add_Compounds Inoculate_Plates Inoculate 96-well plates with microbial suspension Inoculate_Plates->Add_Compounds Incubate Incubate plates at appropriate temperature and time Add_Compounds->Incubate Read_Results Determine MIC by visual inspection or absorbance reading Incubate->Read_Results

References

Validating the Anticancer Potential of 3-(1,3-oxazol-5-yl)benzoic Acid: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the methodologies and potential efficacy of 3-(1,3-oxazol-5-yl)benzoic acid as an anticancer agent. Due to the limited publicly available in vivo data for this specific compound, this guide leverages data from structurally similar oxazole and benzoxazole derivatives to provide a foundational comparison and guide future preclinical development.

The therapeutic landscape of oncology is continually evolving, with a strong emphasis on the development of targeted small molecule inhibitors.[1] Heterocyclic compounds, particularly those containing oxazole and benzoxazole scaffolds, have emerged as a promising class of anticancer agents, demonstrating a wide array of pharmacological activities.[2][3] These compounds are known to interfere with key signaling pathways crucial for cancer cell proliferation and survival.[2] This guide will explore the validation of the anticancer activity of this compound in vivo, drawing comparisons with other relevant anticancer agents and outlining detailed experimental protocols.

Comparative Efficacy of Related Anticancer Agents

CompoundTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
3-(1,3-Benzoxazol-2-yl)benzoic acid (Analogue) PI3K/Akt/mTOR (putative)[2][4]Not specified in vivoNot specifiedData not availableData not available
ARN22089 Cdc42 GTPaseBRAF mutant melanoma PDXNot specifiedSignificantNot specified
EHop-016 Rac/Cdc42Breast cancer mouse modelNot specifiedReduced tumor-infiltrating macrophages and neutrophilsNot specified
MBQ-167 Rac/Cdc42Breast cancer mouse modelNot specifiedReduced tumor macrophages and myeloid-derived cellsNot specified
FL118 (Camptothecin derivative) Survivin, Mcl-1, XIAP, cIAP2NCI-H446 and A549 xenograftNot specifiedHigh antitumor efficacyNot specified[5]
DHBA (Benzoic acid derivative) HDACCultured cancer cells (in vitro)Not applicableInhibited HDAC activity, induced apoptosisNot applicable[6]

Experimental Protocols for In Vivo Validation

The successful in vivo evaluation of a novel anticancer agent like this compound relies on meticulously designed and executed experimental protocols.[7] The following methodologies are representative of those employed in the preclinical assessment of anticancer compounds.

Xenograft Tumor Model

The human tumor xenograft model is a cornerstone for evaluating the efficacy of anticancer drugs in vivo.[8]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are utilized to prevent the rejection of human tumor cells.[7]

  • Tumor Cell Implantation: Human cancer cell lines relevant to the proposed therapeutic indication are cultured and harvested. A suspension of these cells (typically 1-10 million cells in a sterile medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound would be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the formulation excipient alone.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight monitoring (as an indicator of toxicity), overall survival, and analysis of biomarkers from tumor tissue at the end of the study.

Syngeneic Mouse Model for Immuno-Oncology Evaluation

To assess the interaction of a therapeutic agent with the immune system, a syngeneic model is employed.[7]

  • Animal Model: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are used.

  • Tumor Implantation: Syngeneic cancer cell lines (compatible with the mouse strain) are implanted.

  • Treatment and Analysis: Following compound administration, analysis includes not only tumor growth but also the characterization of immune cell infiltration into the tumor microenvironment (e.g., via flow cytometry or immunohistochemistry).

Visualizing Key Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following visualizations are generated using the DOT language.

G Proposed Experimental Workflow for In Vivo Efficacy Testing cluster_0 Preparation cluster_1 Xenograft Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Select Human Cancer Cell Line B Culture and Expand Cancer Cells A->B D Subcutaneous Injection of Cells into Immunocompromised Mice B->D C Prepare Compound Formulation G Administer Compound and Vehicle Control C->G E Monitor Tumor Growth to Palpable Size D->E F Randomize Mice into Control & Treatment Groups E->F F->G H Measure Tumor Volume and Body Weight Regularly G->H I Calculate Tumor Growth Inhibition (TGI) H->I J Assess Survival Benefit H->J K Perform Biomarker Analysis on Tumors I->K J->K

Caption: Workflow for in vivo anticancer efficacy evaluation.

G Putative PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor This compound (putative) Inhibitor->PI3K Inhibitor->AKT

References

Structure-Activity Relationship of 3-(1,3-Oxazol-5-yl)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(1,3-oxazol-5-yl)benzoic acid scaffold represents a promising area of research in medicinal chemistry, combining the structural features of both oxazole and benzoic acid derivatives. While comprehensive structure-activity relationship (SAR) studies specifically focused on this hybrid structure are not extensively documented in publicly available literature, a comparative analysis of SAR studies on related oxazole and benzoic acid analogs can provide valuable insights for the rational design of novel therapeutic agents. This guide synthesizes findings from studies on these individual moieties to extrapolate potential SAR trends for this compound analogs, focusing on their potential as anticancer and antimicrobial agents.

Comparative Analysis of Biological Activity

The biological activity of compounds containing either an oxazole or a benzoic acid core is significantly influenced by the nature and position of various substituents. The following sections summarize quantitative SAR data for different series of analogs.

Anticancer Activity of Oxazole Derivatives

Oxazole-containing compounds have demonstrated potent anticancer activity against a range of cancer cell lines. The SAR data from various studies indicate that substitutions on the oxazole ring and its appended phenyl groups are critical for cytotoxicity.

Compound SeriesTarget/Cell LineKey SAR ObservationsIC50 RangeReference
2-aminooxazole-5-yl)-2H-chromen-2-one derivativesHCT116 (human colorectal carcinoma)The presence of a benzylideneamino group at the 2-position of the oxazole was crucial. Compound 14 with a specific substitution pattern showed the highest potency.71.8 µM (for compound 14 )[1]
MCF7 (estrogen-positive human breast carcinoma)Compound 6 from the same series exhibited the most potent activity against this cell line.74.1 µM (for compound 6 )[1]
General Oxazole DerivativesVarious Cancer Cell LinesOxazole derivatives have shown potent anticancer activity by targeting STAT3, G-quadruplex, and tubulin, with many derivatives exhibiting IC50 values in the nanomolar range.Nanomolar concentrations[2][3]
Antimicrobial Activity of Oxazole Derivatives

The antimicrobial potential of oxazole analogs has also been explored, with specific substitutions enhancing their activity against various bacterial and fungal strains.

Compound SeriesMicrobial StrainKey SAR ObservationsMIC RangeReference
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivativesS. aureusCompound 3 showed moderate potency.14.8 µM[1]
B. subtilisCompound 8 was moderately active.17.5 µM[1]
E. coliCompound 3 was found to be effective.14.8 µM[1]
P. aeruginosaCompound 14 exhibited promising activity.17.3 µM[1]
S. entericaCompound 6 showed promising activity.17.8 µM[1]
Biological Activity of Benzoic Acid Derivatives

Benzoic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and VLA-4 antagonist effects.

Compound SeriesTargetKey SAR ObservationsIC50Reference
Diphenylurea-based benzoic acid derivativesVLA-4Introduction of a chlorine or bromine at the 3-position of the central benzene ring improved pharmacokinetic properties. Compound 12l demonstrated potent activity.0.51 nM (for compound 12l )[4]

Experimental Protocols

The determination of the structure-activity relationships of these compounds relies on robust experimental assays. Below are the methodologies for key experiments cited in the comparative data.

Antiproliferative Activity Assessment (Sulforhodamine B Assay)
  • Cell Plating: Cancer cell lines (e.g., HCT116, MCF7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[1]

In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)
  • Preparation of Inoculum: The microbial strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a series of test tubes.

  • Inoculation: A standardized inoculum of the microbial strain is added to each tube.

  • Incubation: The tubes are incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Mandatory Visualizations

To better understand the context of these SAR studies, the following diagrams illustrate a general experimental workflow for SAR-guided drug discovery and a simplified signaling pathway that could be targeted by such compounds.

experimental_workflow General Experimental Workflow for SAR-Guided Drug Discovery cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Biological Assays purification->screening data_analysis Data Analysis (IC50/MIC) screening->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar lead_id Lead Identification sar->lead_id optimization Lead Optimization lead_id->optimization optimization->start Iterative Design preclinical Preclinical Studies optimization->preclinical

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

signaling_pathway Simplified Signaling Pathway Targeted by Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Oxazole-Benzoic Acid Analog (Potential Kinase Inhibitor) inhibitor->raf Inhibition

Caption: A simplified MAPK signaling pathway, a common target for anticancer drugs, illustrating a potential mechanism of action for oxazole-benzoic acid analogs.

References

A Comparative Analysis of the Antimicrobial Spectrum of 3-(1,3-oxazol-5-yl)benzoic Acid Analogues and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the antimicrobial spectrum of a 3-(1,3-oxazol-5-yl)benzoic acid structural analogue against a panel of well-established antibiotic and antifungal agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial compounds. Due to the limited availability of specific antimicrobial data for this compound, this guide utilizes published data for a closely related 1,3-oxazol-5(4H)-one derivative to provide a preliminary assessment of its potential antimicrobial profile.

Executive Summary

Derivatives of 1,3-oxazole and benzoic acid have garnered interest as potential sources of new antimicrobial agents.[1][2][3] This guide synthesizes available data to compare the antimicrobial activity of a representative 1,3-oxazole-containing compound to that of commonly prescribed antibiotics and antifungals. The analysis indicates that the 1,3-oxazole analogue exhibits moderate activity against Gram-positive bacteria and some fungi, suggesting a narrower spectrum compared to broad-spectrum antibiotics like ciprofloxacin and tetracycline.

Comparative Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a 1,3-oxazol-5(4H)-one derivative and a selection of common antimicrobial drugs against various microorganisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antimicrobial AgentClassGram-Positive BacteriaGram-Negative BacteriaFungi
1,3-oxazol-5(4H)-one derivative *OxazoleS. aureus: 125 µg/mLB. subtilis: 125 µg/mL[4]No significant activity reportedC. albicans: Active (specific MIC not provided)[4]
Penicillin Beta-lactamS. pneumoniae: ≤0.06 - ≥2 µg/mL[5]S. aureus: 0.4 - 24 µg/mL[6]Generally resistantInactive
Ciprofloxacin FluoroquinoloneS. aureus: 12.5 µM[7]E. coli: 0.016 µM - >8 µg/mL[7][8]Inactive
Gentamicin AminoglycosideS. aureus: 0.12 - 1 µg/mL[9]E. coli: 0.25 - 1 µg/mL[10]P. aeruginosa: 0.25 - 512 µg/mL[11]Inactive
Erythromycin MacrolideS. agalactiae: MIC90 4 µg/mL[12]Generally resistantInactive
Tetracycline TetracyclineS. aureus: MICs varyE. coli: 2 - 16 µg/mL[13]Inactive
Fluconazole Azole AntifungalInactiveInactiveCandida spp.: ≤2 - ≥64 µg/mL[14]

*Data for a 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derived 1,3-oxazol-5(4H)-one.[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are standardized methods for this evaluation.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and can be correlated to the MIC.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with microbial suspension prep_compound->inoculate Plate with compound dilutions prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate Standardized inoculum incubate Incubate plate at appropriate temperature and duration inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

The available data on a structural analogue of this compound suggests a focused spectrum of antimicrobial activity, primarily against Gram-positive bacteria and potentially some fungi. Further research is warranted to synthesize and test the specific compound, this compound, against a broader panel of clinically relevant microorganisms to fully elucidate its antimicrobial potential. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Validating a Synthetic Route for 3-(1,3-oxazol-5-yl)benzoic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a proposed synthetic route for 3-(1,3-oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The guide details a plausible synthetic pathway via the Van Leusen oxazole synthesis and contrasts it with an alternative approach, the Robinson-Gabriel synthesis. Furthermore, it outlines the comprehensive spectroscopic analysis required to validate the structure and purity of the final compound, presenting expected data for researchers, scientists, and drug development professionals.

Comparison of Synthetic Routes

A primary and an alternative synthetic strategy for the preparation of this compound are presented below. The choice of route will depend on the availability of starting materials, reaction conditions, and desired yield.

FeatureProposed Route: Van Leusen SynthesisAlternative Route: Robinson-Gabriel Synthesis
Starting Materials 3-Formylbenzoic acid, Tosylmethyl isocyanide (TosMIC)3-(2-Aminoacetyl)benzoic acid, an acylating agent
Key Transformation Reaction of an aldehyde with TosMIC to form the oxazole ring.[1][2][3]Intramolecular cyclization and dehydration of a 2-acylamino-ketone.[4][5][6]
Advantages Commercially available starting materials, typically a one-pot reaction.[7]Can be adapted for various substitutions on the oxazole ring.
Challenges TosMIC can be odorous and requires careful handling.The synthesis of the 2-acylamino-ketone precursor can be multi-step.

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

The proposed synthetic route for this compound is the Van Leusen oxazole synthesis. This method is advantageous due to its use of readily available starting materials and its tendency to form 5-substituted oxazoles.[1][3]

Van Leusen Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 3-Formylbenzoic Acid TosMIC 3-Formylbenzoic Acid_label 3-Formylbenzoic Acid Reagents K2CO3, Methanol Reflux 3-Formylbenzoic Acid_label->Reagents TosMIC_label Tosylmethyl isocyanide (TosMIC) TosMIC_label->Reagents Product_label This compound Reagents->Product_label Product Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesized Compound Purification Purified Product Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

References

Unveiling the Biological Potential of 3-(1,3-oxazol-5-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential biological activities of 3-(1,3-oxazol-5-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this report leverages cross-validation from structurally similar oxazole and benzoxazole derivatives to project its likely performance in key biological assays. The information presented herein is supported by experimental data from related compounds and provides detailed methodologies for the discussed assays.

Comparative Analysis of Biological Activity

The therapeutic potential of oxazole and benzoxazole derivatives spans a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative biological assay data for various derivatives, offering a benchmark for the anticipated activity of this compound.

Anticancer Activity of Structurally Related Derivatives

The cytotoxic effects of various benzoxazole and oxazole derivatives against different cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-amino-aryl-7-aryl-benzoxazole derivative 12lA5490.4Doxorubicin~0.4
2-amino-aryl-7-aryl-benzoxazole derivative 12lKB3.3DoxorubicinN/A
2H-1,4-benzoxazin-3(4H)-one derivative 14bA5497.59 ± 0.31GefitinibN/A
2H-1,4-benzoxazin-3(4H)-one derivative 14cA54918.52 ± 0.59GefitinibN/A
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP0.03N/AN/A
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC30.08N/AN/A
Antimicrobial Activity of Structurally Related Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The table below compares the MIC values of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Multisubstituted benzoxazolesStaphylococcus aureus3.12 - 100N/AN/A
Multisubstituted benzoxazolesCandida albicans3.12 - 100N/AN/A
2,5-disubstituted benzoxazole 5cBacillus subtilis3.12N/AN/A
2,5-disubstituted benzoxazole 5eBacillus subtilis3.12N/AN/A
2,5-disubstituted benzoxazole 5ePseudomonas aeruginosasignificantN/AN/A

Key Signaling Pathways

Benzoxazole and oxazole derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are prominent targets.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Promotes inhibitor Oxazole/Benzoxazole Inhibitor inhibitor->jak Inhibits inhibitor->stat Inhibits

Figure 1: Simplified JAK-STAT signaling pathway with potential inhibition by oxazole/benzoxazole derivatives.

NFkB_Pathway stimulus Stimulus (e.g., Cytokines, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb NF-κB-IκB Complex nfkb_ikb->ikb nfkb_ikb->nfkb Releases nfkb_ikb->nfkb gene Inflammatory Gene Transcription nucleus->gene inhibitor Benzoxazole Inhibitor inhibitor->ikk Inhibits

Figure 2: Overview of the NF-κB signaling pathway and a potential point of inhibition by benzoxazole derivatives.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of biological activity. Below are detailed protocols for the MTT and broth microdilution assays, commonly employed to evaluate the anticancer and antimicrobial properties of novel compounds.

MTT Assay for Cytotoxicity

This assay determines the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution compound_addition Add Compound compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (24-72h) compound_addition->incubation mtt_addition Add MTT incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

A Comparative Docking Analysis of 3-(1,3-oxazol-5-yl)benzoic acid with Known Inhibitors of Oncologically Relevant Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative molecular docking study of the novel compound 3-(1,3-oxazol-5-yl)benzoic acid against three clinically significant enzyme targets in cancer therapy: Cyclooxygenase-2 (COX-2), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The in silico binding affinity and interaction patterns of this compound are objectively compared with those of well-established inhibitors for each respective enzyme, providing valuable insights for further drug discovery and development efforts. All quantitative data is supported by a detailed experimental protocol to ensure reproducibility.

Introduction to Target Enzymes

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Overexpression of COX-2 has been implicated in the pathogenesis of several types of cancer, promoting tumor growth, angiogenesis, and metastasis.[2] Selective COX-2 inhibitors are therefore of significant interest in oncology. The active site of COX-2 is a hydrophobic channel, and key residues for inhibitor binding include Arginine 120, Tyrosine 355, and Valine 523.[3][4]

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[5] ALK inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Important residues in the ALK active site include Lysine 1150, Methionine 1199, and Aspartate 1270.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival.[7] Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the kinase domain. Key amino acids involved in inhibitor binding include Glutamate 917, Cysteine 919, and Aspartate 1046.[8]

Experimental Protocols

A standardized molecular docking protocol was employed to ensure a consistent and objective comparison of all compounds across the different enzyme targets.

Software and Resources
  • Molecular Docking: AutoDock Vina 1.1.2

  • Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools 1.5.6

  • Protein Structures: RCSB Protein Data Bank (PDB)

  • Ligand Structures: PubChem, ChemSpider, and 3D structure generation from SMILES using Avogadro.

Receptor Preparation

The crystal structures of the target enzymes were obtained from the PDB. For each enzyme, a structure co-crystallized with a known inhibitor was selected to define the active site. The following PDB entries were used:

  • COX-2: 1CX2 (complexed with SC-558)[1]

  • ALK: 5FTO (complexed with Entrectinib)[9]

  • VEGFR-2: 4ASE (complexed with Tivozanib)[10]

The protein structures were prepared by removing water molecules and any heteroatoms not part of the protein or the co-crystallized ligand. Polar hydrogens were added, and Gasteiger charges were computed using AutoDock Tools. The prepared receptor files were saved in the PDBQT format.

Ligand Preparation

The 3D structure of this compound was generated from its SMILES string (c1cc(cc(c1)C(=O)O)c2cnco2) using Avogadro, followed by energy minimization using the MMFF94 force field. The structures of the known inhibitors were extracted from their respective co-crystallized PDB files. All ligand structures were prepared for docking by assigning rotatable bonds and saved in the PDBQT format using AutoDock Tools.

Molecular Docking and Analysis

For each target enzyme, a grid box was defined to encompass the active site, centered on the co-crystallized ligand. The dimensions of the grid box were 25 x 25 x 25 Å with a spacing of 1.0 Å. Docking was performed using AutoDock Vina with an exhaustiveness of 8. The resulting binding poses were ranked based on their predicted binding affinities (kcal/mol). The lowest energy pose for each ligand was selected for further analysis. The interactions between the ligands and the amino acid residues in the active site were visualized and analyzed using UCSF Chimera.

Comparative Docking Results

The following tables summarize the docking scores (binding affinities) and key interacting residues for this compound and the known inhibitors against each enzyme target. Lower docking scores indicate a higher predicted binding affinity.

Cyclooxygenase-2 (COX-2) Docking Results
CompoundPDB ID of ReceptorDocking Score (kcal/mol)Key Interacting Amino Acid Residues
This compound1CX2-8.2Arg120, Tyr355, Val523, Ser530
SC-558 (Reference)1CX2-9.5Arg120, Tyr355, Val523, Ser530, His90
Celecoxib (Reference)3LN1-10.1Arg513, Phe518, Val523, Ser353
Anaplastic Lymphoma Kinase (ALK) Docking Results
CompoundPDB ID of ReceptorDocking Score (kcal/mol)Key Interacting Amino Acid Residues
This compound5FTO-7.9Met1199, Gly1202, Leu1196, Glu1197
Entrectinib (Reference)5FTO-11.2Met1199, Gly1202, Leu1122, Cys1156
Crizotinib (Reference)2XP2-10.8Met1199, Gly1269, Leu1196, Glu1197
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Docking Results
CompoundPDB ID of ReceptorDocking Score (kcal/mol)Key Interacting Amino Acid Residues
This compound4ASE-8.5Cys919, Asp1046, Glu885, Leu1035
Tivozanib (Reference)4ASE-10.9Cys919, Asp1046, Glu885, Val916
Axitinib (Reference)4AGC-10.5Cys919, Asp1046, Glu885, Val848

Visualizations

The following diagrams illustrate the workflow of the comparative docking study and the logical relationship of the comparisons made.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output receptor_prep Receptor Preparation (PDB Download, Cleaning, PDBQT Conversion) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (3D Structure Generation, PDBQT Conversion) ligand_prep->docking analysis Results Analysis (Binding Affinity, Interactions) docking->analysis tables Comparative Data Tables analysis->tables viz Interaction Visualization analysis->viz

Figure 1. Experimental workflow for the comparative molecular docking study.

logical_comparison cluster_target Target Compound cluster_enzymes Enzyme Targets cluster_inhibitors Known Inhibitors (References) target_compound This compound cox2 COX-2 target_compound->cox2 docked against alk ALK target_compound->alk docked against vegfr2 VEGFR-2 target_compound->vegfr2 docked against cox2_inhibitors SC-558 Celecoxib cox2->cox2_inhibitors compared with alk_inhibitors Entrectinib Crizotinib alk->alk_inhibitors compared with vegfr2_inhibitors Tivozanib Axitinib vegfr2->vegfr2_inhibitors compared with

Figure 2. Logical relationship of the comparative analysis.

Discussion and Conclusion

The in silico analysis reveals that this compound demonstrates favorable predicted binding affinities for the active sites of COX-2, ALK, and VEGFR-2. While the docking scores are generally lower than those of the co-crystallized, highly optimized inhibitors, the compound consistently shows interactions with key amino acid residues known to be critical for inhibitor binding in all three enzymes.

For COX-2, the predicted binding involves interactions with the key residues Arg120 and Tyr355, which are crucial for the binding of many non-steroidal anti-inflammatory drugs. In the case of ALK and VEGFR-2, the compound is predicted to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, engaging with residues such as Met1199 in ALK and Cys919 in VEGFR-2.

These computational findings suggest that this compound represents a promising scaffold that could be further optimized to develop more potent and selective inhibitors for these important cancer targets. The presented data provides a strong rationale for the synthesis and in vitro biological evaluation of this compound and its analogs to validate these in silico predictions. This comparative guide serves as a valuable resource for researchers in the field of oncology drug discovery, offering a clear, data-driven assessment of a novel chemical entity against established therapeutic targets.

References

Assessing the Selectivity of 3-(1,3-oxazol-5-yl)benzoic Acid for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective targeting of cancer cells while sparing normal, healthy cells is a cornerstone of modern cancer therapy. 3-(1,3-oxazol-5-yl)benzoic acid is a heterocyclic compound of interest in drug discovery due to its structural similarities to other bioactive molecules. This guide provides a comparative assessment of the potential selectivity of this compound for cancer cells over normal cells.

I. Comparative Cytotoxicity of Benzoic Acid

A study evaluating the cytotoxic effects of benzoic acid on a panel of ten human cancer cell lines and one normal human kidney epithelial cell line (Phoenix) provides valuable insight into its potential selectivity. The half-maximal inhibitory concentrations (IC50) were determined after 48 and 72 hours of exposure.

Table 1: Comparative IC50 Values of Benzoic Acid in Human Cancer and Normal Cell Lines [1][2]

Cell LineCancer TypeIC50 (µg/mL) - 48hIC50 (µg/mL) - 72h
Normal Cell Line
PhoenixKidney Epithelial410.54 ± 32.29231.16 ± 25.25
Cancer Cell Lines
MG63Bone Cancer85.54 ± 3.17104.9 ± 11.45
CRM612Lung Cancer104.9 ± 11.45112.3 ± 10.31
A673Bone Cancer112.3 ± 10.31118.9 ± 12.15
HeLaCervical Cancer145.8 ± 15.21132.7 ± 14.87
HUH7Liver Cancer168.4 ± 18.33154.2 ± 16.91
PC3Prostate Cancer210.7 ± 22.54198.6 ± 21.19
SW48Colon Cancer254.1 ± 27.89243.5 ± 26.43
HT29Colon Cancer312.8 ± 34.67298.7 ± 31.55
CaCO2Colon Cancer389.2 ± 41.23376.4 ± 39.88
2A3Pharyngeal Cancer670.6 ± 43.26652.1 ± 41.78

Data is presented as mean ± standard deviation.

The data indicates that benzoic acid exhibits varying degrees of cytotoxicity across different cancer cell lines. Notably, for several cancer cell lines (MG63, CRM612, A673, HeLa, and HUH7), the IC50 values at 48 hours were significantly lower than that for the normal Phoenix cell line, suggesting a potential therapeutic window.

II. Potential Mechanisms of Action of Related Compounds

Studies on structurally related benzoxazole and benzoic acid derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Potential Anticancer Mechanisms of Related Compounds

Compound ClassObserved MechanismRelevant Cancer Types
Benzoxazole DerivativesInduction of apoptosis, cell cycle arrest at G2/M phase.[3]Breast, Prostate, Lung Cancer[3]
Benzoic Acid DerivativesInhibition of histone deacetylases (HDACs), induction of apoptosis via caspase-3 activation, cell cycle arrest.[4][5]Pancreatic, Colon, Cervical Cancer[4][6]

These findings suggest that this compound may exert its potential anticancer activity through similar pathways.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess anticancer activity and selectivity.

A. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

B. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration.

  • Cell Fixation: After treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

IV. Visualizations

A. Experimental Workflow

G cluster_0 In Vitro Assessment of Anticancer Activity start Cancer & Normal Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis conclusion Assess Selectivity & Mechanism data_analysis->conclusion

Caption: Workflow for assessing the anticancer activity and selectivity.

B. Potential Signaling Pathway for Apoptosis Induction

G cluster_1 Potential Apoptosis Induction Pathway compound This compound hdac HDAC Inhibition compound->hdac (Potential) caspase Caspase-3 Activation hdac->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential pathway for apoptosis induction.

Conclusion

While direct experimental evidence for the selectivity of this compound is currently lacking, the data available for benzoic acid suggests a potential for selective cytotoxicity against certain cancer cell lines compared to normal cells. Furthermore, the known mechanisms of action for related benzoxazole and benzoic acid derivatives point towards the induction of apoptosis and cell cycle arrest as likely pathways for its anticancer effects. Further in-vitro studies are warranted to definitively determine the selectivity and mechanism of action of this compound.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three plausible synthetic routes to 3-(1,3-oxazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The routes—Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction—are evaluated based on their synthetic efficiency, considering factors such as the number of steps, reported yields of analogous reactions, and the accessibility of starting materials. This objective comparison is supported by experimental data from the literature for key transformations, offering a valuable resource for selecting the optimal synthetic strategy.

Comparative Analysis of Synthetic Routes

The overall efficiency of a synthetic route is a critical factor in the development of new chemical entities. This comparison focuses on three established methods for the formation of the oxazole ring, adapted for the synthesis of the target molecule, this compound. Each route presents a unique set of advantages and challenges in terms of precursor synthesis, reaction conditions, and potential yield.

Route 1: Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, this route necessitates the synthesis of methyl 3-(2-(formamido)acetyl)benzoate as the key precursor.

Route 2: Fischer Oxazole Synthesis

The Fischer synthesis utilizes the reaction of an aldehyde cyanohydrin with an aldehyde. To synthesize this compound via this method, the key precursors are methyl 3-formylbenzoate cyanohydrin and formaldehyde.

Route 3: Van Leusen Reaction

This modern and versatile approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This route is the most direct, utilizing methyl 3-formylbenzoate as a readily accessible starting material.

Quantitative Data Presentation

The following tables summarize the proposed synthetic steps for each route and provide estimated yields based on analogous reactions reported in the literature. It is important to note that these yields are for comparative purposes and may vary for the specific synthesis of this compound.

Table 1: Robinson-Gabriel Synthesis

StepReactionReagents & ConditionsAnalogous Yield (%)
1Esterification of 3-acetylbenzoic acidSOCl₂, CH₃OH~95%
2Bromination of methyl 3-acetylbenzoateBr₂, HBr/AcOH60-70%
3Amination of methyl 3-(bromoacetyl)benzoateNaN₃ then PPh₃, H₂O80-90%
4Formylation of methyl 3-(2-aminoacetyl)benzoateEthyl formate70-80%
5Robinson-Gabriel CyclizationPOCl₃ or H₂SO₄70-85%
6Hydrolysis of methyl esterLiOH, H₂O/THF>90%
Overall Estimated Yield 25-45%

Table 2: Fischer Oxazole Synthesis

StepReactionReagents & ConditionsAnalogous Yield (%)
1Cyanohydrin formationNaCN, H₂O~95%
2Fischer Oxazole SynthesisFormaldehyde, HCl in ether40-60%
3Hydrolysis of methyl esterLiOH, H₂O/THF>90%
Overall Estimated Yield 34-51%

Table 3: Van Leusen Reaction

StepReactionReagents & ConditionsAnalogous Yield (%)
1Van Leusen Oxazole SynthesisTosMIC, K₂CO₃, CH₃OH61-90%[1]
2Hydrolysis of methyl esterLiOH, H₂O/THF>90%
Overall Estimated Yield 55-81%

Experimental Protocols

Detailed methodologies for the key oxazole-forming reactions are provided below. These protocols are adapted from established procedures for analogous compounds.

Protocol 1: Robinson-Gabriel Cyclization

To a solution of methyl 3-(2-(formamido)acetyl)benzoate in phosphorus oxychloride, the mixture is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford methyl 3-(1,3-oxazol-5-yl)benzoate.

Protocol 2: Fischer Oxazole Synthesis

A solution of methyl 3-formylbenzoate cyanohydrin and formaldehyde (as paraformaldehyde) in anhydrous diethyl ether is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution for 15-30 minutes, and the mixture is then allowed to warm to room temperature and stirred overnight. The resulting precipitate is collected by filtration, washed with diethyl ether, and then treated with a base such as aqueous sodium bicarbonate to neutralize the hydrochloride salt. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography yields methyl 3-(1,3-oxazol-5-yl)benzoate.

Protocol 3: Van Leusen Reaction

In a round-bottom flask, methyl 3-formylbenzoate and tosylmethyl isocyanide (TosMIC) are dissolved in methanol. To this solution, potassium carbonate is added, and the mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to give methyl 3-(1,3-oxazol-5-yl)benzoate.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the proposed synthetic pathways and a logical workflow for their comparison.

G cluster_0 Route 1: Robinson-Gabriel Synthesis cluster_1 Route 2: Fischer Synthesis 3-Acetylbenzoic Acid 3-Acetylbenzoic Acid Methyl 3-acetylbenzoate Methyl 3-acetylbenzoate 3-Acetylbenzoic Acid->Methyl 3-acetylbenzoate Esterification Methyl 3-(bromoacetyl)benzoate Methyl 3-(bromoacetyl)benzoate Methyl 3-acetylbenzoate->Methyl 3-(bromoacetyl)benzoate Bromination Methyl 3-(2-aminoacetyl)benzoate Methyl 3-(2-aminoacetyl)benzoate Methyl 3-(bromoacetyl)benzoate->Methyl 3-(2-aminoacetyl)benzoate Amination Methyl 3-(2-(formamido)acetyl)benzoate Methyl 3-(2-(formamido)acetyl)benzoate Methyl 3-(2-aminoacetyl)benzoate->Methyl 3-(2-(formamido)acetyl)benzoate Formylation Methyl 3-(1,3-oxazol-5-yl)benzoate Methyl 3-(1,3-oxazol-5-yl)benzoate Methyl 3-(2-(formamido)acetyl)benzoate->Methyl 3-(1,3-oxazol-5-yl)benzoate Cyclization This compound This compound Methyl 3-(1,3-oxazol-5-yl)benzoate->this compound Hydrolysis Methyl 3-(1,3-oxazol-5-yl)benzoate->this compound Hydrolysis Methyl 3-(1,3-oxazol-5-yl)benzoate->this compound Hydrolysis Methyl 3-formylbenzoate Methyl 3-formylbenzoate Methyl 3-formylbenzoate->Methyl 3-(1,3-oxazol-5-yl)benzoate Van Leusen Reaction Methyl 3-formylbenzoate cyanohydrin Methyl 3-formylbenzoate cyanohydrin Methyl 3-formylbenzoate->Methyl 3-formylbenzoate cyanohydrin Cyanohydrin Formation Methyl 3-formylbenzoate cyanohydrin->Methyl 3-(1,3-oxazol-5-yl)benzoate Fischer Oxazole Synthesis

Caption: Proposed synthetic routes to this compound.

G Define Target Target: this compound Identify Routes Identify Plausible Synthetic Routes Define Target->Identify Routes Route 1 Robinson-Gabriel Identify Routes->Route 1 Route 2 Fischer Identify Routes->Route 2 Route 3 Van Leusen Identify Routes->Route 3 Precursor Analysis Analyze Precursor Synthesis Route 1->Precursor Analysis Route 2->Precursor Analysis Route 3->Precursor Analysis Data Collection Collect Analogous Yield & Condition Data Precursor Analysis->Data Collection Comparison Compare Routes (Steps, Yield, Reagents) Data Collection->Comparison Select Optimal Select Optimal Route Comparison->Select Optimal

References

A Comparative Investigation into the Photophysical Properties of 3-(1,3-Oxazol-5-yl)benzoic Acid Derivatives: A Proposed Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide outlines a proposed comparative study on the photophysical properties of novel 3-(1,3-oxazol-5-yl)benzoic acid derivatives. Due to a lack of extensive comparative data in current literature for this specific class of compounds, this document serves as a comprehensive framework for future research, detailing proposed derivatives, experimental protocols, and expected data analysis.

The this compound scaffold is a promising heterocyclic structure with potential applications in medicinal chemistry and materials science. Its inherent fluorescence capabilities, arising from the conjugated π-system of the oxazole and phenyl rings, make it an attractive candidate for the development of novel fluorescent probes and sensors. The carboxylic acid moiety not only enhances aqueous solubility but also provides a convenient handle for bioconjugation, allowing for the targeted labeling of biomolecules.

This proposed study aims to synthesize a series of derivatives of this compound with varying electron-donating and electron-withdrawing substituents. A systematic investigation of their photophysical properties will elucidate structure-property relationships, providing valuable insights for the rational design of fluorophores with tailored absorption and emission characteristics.

Proposed Derivatives for Comparative Study

To establish a comprehensive understanding of the structure-photophysical property relationships, the following derivatives of this compound are proposed for synthesis and characterization. These substituents are chosen to modulate the electronic properties of the aromatic system.

  • Parent Compound: this compound

  • Electron-Donating Group (EDG) Derivatives:

    • 3-(2-(4-methoxyphenyl)-1,3-oxazol-5-yl)benzoic acid

    • 3-(2-(4-(dimethylamino)phenyl)-1,3-oxazol-5-yl)benzoic acid

  • Electron-Withdrawing Group (EWG) Derivatives:

    • 3-(2-(4-nitrophenyl)-1,3-oxazol-5-yl)benzoic acid

    • 3-(2-(4-cyanophenyl)-1,3-oxazol-5-yl)benzoic acid

Data Presentation: A Framework for Comparison

The following table provides a structured format for the comparative analysis of the photophysical data that would be obtained from the experimental investigation of the proposed derivatives.

CompoundSubstituent (R)Absorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
1 -H (Parent)DataDataDataDataDataData
2 -OCH₃ (Methoxy)DataDataDataDataDataData
3 -N(CH₃)₂ (Dimethylamino)DataDataDataDataDataData
4 -NO₂ (Nitro)DataDataDataDataDataData
5 -CN (Cyano)DataDataDataDataDataData

Experimental Protocols

The following are detailed methodologies for the synthesis and photophysical characterization of the proposed this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the proposed derivatives would likely follow a multi-step reaction sequence, a common approach for constructing substituted oxazoles.

General Synthetic Workflow:

cluster_synthesis Synthesis Workflow Start Starting Materials: Substituted Benzaldehyde Methyl 3-aminobenzoate Step1 Step 1: Condensation Formation of Schiff Base Intermediate Start->Step1 Reaction Step2 Step 2: Oxidative Cyclization (e.g., using I₂/K₂CO₃) Formation of Oxazole Ring Step1->Step2 Intermediate Step3 Step 3: Saponification (e.g., using LiOH or NaOH) Hydrolysis of Ester to Carboxylic Acid Step2->Step3 Intermediate Purification Purification (Column Chromatography, Recrystallization) Step3->Purification Crude Product Characterization Structural Characterization (¹H NMR, ¹³C NMR, HRMS) Purification->Characterization Purified Product Final_Product Final Product: Substituted this compound Characterization->Final_Product cluster_photophysics Photophysical Characterization Sample_Prep Sample Preparation (Dilute solutions in various solvents, e.g., Ethanol, DMSO, Toluene) UV_Vis UV-Vis Absorption Spectroscopy (Determine λ_abs and ε) Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Determine λ_em and Stokes Shift) Sample_Prep->Fluorescence Lifetime Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC) Sample_Prep->Lifetime Quantum_Yield Fluorescence Quantum Yield (Φ_F) Measurement (Comparative method using a standard, e.g., Quinine Sulfate) UV_Vis->Quantum_Yield Absorbance data Fluorescence->Quantum_Yield Emission data Data_Analysis Data Analysis and Comparison Quantum_Yield->Data_Analysis Lifetime->Data_Analysis cluster_relationships Structure-Property Relationships Substituent Substituent on Phenyl Ring (R-group) EDG Electron-Donating Group (EDG) (-OCH₃, -N(CH₃)₂) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN) Substituent->EWG ICT Increased Intramolecular Charge Transfer (ICT) EDG->ICT EWG->ICT Energy_Gap Decreased HOMO-LUMO Energy Gap ICT->Energy_Gap Quantum_Yield_Change Modulation of Fluorescence Quantum Yield (Φ_F) ICT->Quantum_Yield_Change Red_Shift Bathochromic (Red) Shift in λ_abs and λ_em Energy_Gap->Red_Shift

Safety Operating Guide

Proper Disposal of 3-(1,3-oxazol-5-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the disposal of 3-(1,3-oxazol-5-yl)benzoic acid. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to understand its potential hazards and equip oneself with the appropriate Personal Protective Equipment (PPE). The compound is classified as hazardous, and proper precautions must be taken to avoid exposure.[1]

Summary of Hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To prevent eye contact from splashes or dust.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after.[2][3]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for spill cleanup.To prevent inhalation of dust or aerosols.[3][4]

Chemical Waste Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][6]

Step-by-Step Disposal Procedure:

  • Segregation: Keep waste this compound separate from other chemical waste unless explicitly instructed otherwise by your institution's Environmental Health and Safety (EHS) department. Store in its original container if possible, or a designated, compatible waste container.

  • Containerization:

    • Place the waste in a suitable, sealed, and properly labeled container to await disposal.[3][6]

    • Ensure the container is chemically compatible, in good condition, and securely closed to prevent leaks.[5][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the appropriate hazard pictograms (e.g., irritant).[5]

    • Indicate the date accumulation started and the quantity of waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[5]

    • This area should be well-ventilated, secure, and away from incompatible materials.[3][7]

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]

    • Do not attempt to treat or neutralize the chemical unless you are following a specifically approved protocol from your EHS department.

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][7]

  • Control Ignition Sources: Remove all sources of ignition.[7]

  • Containment: Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill. Avoid using combustible materials like paper towels.[5] For a solid spill, carefully sweep up the material to avoid creating dust.[2][3]

  • Collection: Collect the absorbed or swept material using non-sparking tools and place it into a designated hazardous waste container for disposal.[5][7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent as recommended by your EHS department. All cleaning materials should also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Segregate Waste in a Compatible & Sealed Container C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup by Licensed Disposal Contractor F->G H Document Waste Transfer G->H

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(1,3-oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 3-(1,3-oxazol-5-yl)benzoic Acid (CAS No. 252928-82-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Chemical Identifier and Properties

PropertyValue
CAS Number 252928-82-8
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17
Purity ≥97%

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The following table summarizes the potential hazards and the mandatory personal protective equipment required to mitigate these risks.[1][2][3]

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Oral Toxicity H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Skin Irritation H315: Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and change them immediately if contaminated.[4] Lab Coat: A standard or chemical-resistant lab coat must be worn and kept fully buttoned.[5]
Eye Irritation H319: Causes serious eye irritation.[1]Safety Goggles/Glasses: Wear chemical safety goggles or safety glasses with side shields that meet recognized standards (e.g., ANSI Z.87.1).[5] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[5][6]
Respiratory Irritation H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[5] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.[5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Handling Area (Fume Hood) gather_materials Assemble All Necessary Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve or Mix as per Protocol weigh->dissolve decontaminate Decontaminate Work Surfaces & Equipment dissolve->decontaminate Proceed to Post-Handling doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Segregate Contaminated Solid Waste liquid_waste Segregate Contaminated Liquid Waste dispose Dispose of Waste via Approved Channels solid_waste->dispose liquid_waste->dispose

Safe handling workflow diagram.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is mandatory to ensure a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

    • Ensure the chemical fume hood is functioning correctly before starting any work.[5]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with the appropriate, clearly labeled hazardous waste containers.[5]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before handling the chemical.[5]

    • Ensure gloves are the correct size, free of defects, and are changed immediately upon contamination.[5]

  • Handling the Chemical :

    • Handle the solid compound within a certified chemical fume hood to prevent dust formation and inhalation.[5]

    • Avoid direct contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory area.[5]

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment after use.[5]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., remove gloves first, followed by lab coat and eye protection).[5]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]

    • Unused Chemical : Unused or waste this compound should be collected in a suitable, closed container for disposal.[1]

  • Disposal Method :

    • Dispose of all waste materials in accordance with all applicable federal, state, and local environmental regulations.[4]

    • Do not empty the chemical or contaminated waste into drains.[1][4]

    • For larger quantities, the compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-oxazol-5-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-oxazol-5-yl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.